4-Amino-4'-nitrodiphenyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPKGHOGUVVDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073154 | |
| Record name | 4-[(4-Nitrophenyl)thio]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-59-7 | |
| Record name | 4-[(4-Nitrophenyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-((p-Nitrophenyl)thio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-4'-nitrodiphenyl sulfide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23568 | |
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| Record name | 4-[(4-Nitrophenyl)thio]aniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(p-nitrophenylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-AMINO-4'-NITROPHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ6Y8J91OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-4'-nitrodiphenyl sulfide (CAS: 101-59-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-4'-nitrodiphenyl sulfide, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical and materials science.
Core Compound Information
This compound, with the CAS number 101-59-7, is an aromatic sulfide characterized by the presence of an electron-donating amino group and an electron-withdrawing nitro group on its respective phenyl rings.[1] This "push-pull" electronic structure imparts unique chemical reactivity and makes it a valuable precursor in various synthetic pathways.[1]
Molecular Structure and Identification
The molecular structure of this compound is depicted below. Key identifiers are summarized in the subsequent table for quick reference.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 101-59-7[2][3][4][5] |
| Molecular Formula | C₁₂H₁₀N₂O₂S[2][3][5] |
| Synonyms | 4-(4-Nitrophenylthio)aniline, 4-Aminophenyl 4-nitrophenyl sulfide[4] |
| InChI | 1S/C12H10N2O2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H,13H2[2] |
| SMILES | Nc1ccc(Sc2ccc(cc2)--INVALID-LINK--=O)cc1[2] |
Physicochemical Properties
The key physicochemical properties of this compound are outlined in the table below, providing essential data for experimental design and process development.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 246.29 g/mol [2][3][5] |
| Appearance | Light yellow to brown crystalline powder[4] |
| Melting Point | 143-145 °C[2][3] |
| Purity | Typically >98.0% (by GC)[4] |
| Solubility | Moderately soluble in polar organic solvents[1] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the condensation reaction of 4-aminothiophenol with 1-chloro-4-nitrobenzene. This process is outlined in detail below.
Experimental Procedure
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-nitrobenzene
-
Toluene
-
30% Sodium hydroxide solution
-
Tetrabutylammonium bisulfate (as a phase-transfer catalyst)
-
Dilute sulfuric acid
Protocol:
-
Under a nitrogen atmosphere, dissolve 4-aminothiophenol (1.00 kg, 7.99 mol) in toluene (2 L).
-
In a separate reactor equipped with a mechanical stirrer, prepare a mixture of 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).
-
Slowly add the 4-aminothiophenol solution to the reactor, maintaining the reaction temperature at approximately 85°C.
-
After the addition is complete, maintain the mixture at 85°C for an additional 2 hours with continuous stirring.
-
Add more toluene to the reaction mixture and perform a phase separation at 85°C.
-
Wash the organic phase with dilute sulfuric acid.
-
Concentrate the organic phase under vacuum to a volume of approximately 4 liters and then cool to induce crystallization.
-
Isolate the crystalline product by filtration under vacuum at 60°C.
-
Wash the product and dry it to obtain pure this compound.
This protocol typically yields a high purity product (99%) with a yield of around 95%.
Key Applications
The unique molecular structure of this compound makes it a versatile intermediate in several industrial applications, most notably in the pharmaceutical and dye manufacturing sectors.[6]
Pharmaceutical Intermediate: Synthesis of Dapsone
The primary application of this compound is as a direct precursor in the synthesis of 4,4'-diaminodiphenyl sulfone, commonly known as dapsone. Dapsone is an antibiotic that has been used for the treatment of leprosy and dermatitis herpetiformis. The synthetic pathway involves the oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group to an amine.
Dye Manufacturing
This compound serves as a foundational building block in the synthesis of a variety of stable and vibrant dyes used in the textile, plastics, and coatings industries.[6] Its aromatic nature and functional groups allow for the creation of diverse chromophores.
Advanced Materials
The distinct electronic properties of this compound, arising from its donor-acceptor structure, make it a candidate for research and development in advanced materials.[6] Potential applications are being explored in the fields of nonlinear optics and organic electronic devices, such as organic light-emitting diodes (OLEDs).[6]
Spectral Data
For structural elucidation and quality control, the following spectral data are referenced from the PubChem database (CID 7566):
-
¹H NMR Spectrum: Available
-
¹³C NMR Spectrum: Available
-
IR Spectrum: Available
-
Mass Spectrum: Available
Researchers are advised to consult the PubChem database for detailed spectral information.
Safety and Handling
This compound is classified as a warning-level combustible solid.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, eye protection, and a dust mask.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
- 1. 4-[(4-Nitrophenyl)thio]aniline | SIELC Technologies [sielc.com]
- 2. 4-(p-Nitrophenylthio)aniline | C12H10N2O2S | CID 7566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-4′-nitrodiphenyl sulfide - Amerigo Scientific [amerigoscientific.com]
- 4. 4-Amino-4'-nitrobiphenyl | C12H10N2O2 | CID 14593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]
An In-depth Technical Guide to the Synthesis and Discovery of 4-Amino-4'-nitrodiphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of 4-Amino-4'-nitrodiphenyl sulfide, a key intermediate in the pharmaceutical and dye industries. This document details the compound's properties, outlines a high-yield experimental protocol for its synthesis, and explores the historical context of its discovery.
Core Compound Properties
This compound, also known as 4-(4-nitrophenylthio)aniline, is a yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1] |
| Molecular Weight | 246.29 g/mol | [1] |
| Melting Point | 143-145 °C | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Purity | 98% (typical) | [1][2] |
| CAS Number | 101-59-7 | [2] |
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the synthesis of the antibacterial drug Dapsone (4,4'-sulfonyldianiline). Dapsone was first synthesized by Eric Fromm and J. Wittmann in 1908.[3] While the direct synthesis of this compound as a distinct intermediate was not the primary focus of early publications, its role as a precursor to Dapsone is chemically evident. The synthesis of Dapsone from starting materials like 4-nitrochlorobenzene would logically proceed through the formation of substituted diphenyl sulfide intermediates.[4] Therefore, the discovery of this compound can be contextualized within the early 20th-century explorations of sulfone-based therapeutics that led to the development of Dapsone.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the condensation reaction of 4-aminothiophenol and 1-chloro-4-nitrobenzene. This reaction is typically carried out in a basic medium using a phase-transfer catalyst to achieve a high yield and purity.
Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound with a high yield of 95% and a purity of 99%.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
| 4-Aminothiophenol | 125.19 | 7.99 | 1.00 kg |
| 1-Chloro-4-nitrobenzene | 157.55 | 8.38 | 1.32 kg |
| Toluene | - | - | 4 L |
| 30% Sodium Hydroxide | 40.00 | 8.78 | 1.17 kg |
| Tetrabutylammonium bisulfate | 339.53 | 0.2 | 68 g |
Procedure:
-
A solution of 4-aminothiophenol (1.00 kg, 7.99 mol) is prepared by dissolving it in toluene (2 L) under a nitrogen atmosphere.
-
In a separate reactor equipped with a mechanical stirrer, a mixture is prepared containing 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).
-
The 4-aminothiophenol solution is slowly added to the reactor while maintaining the reaction temperature at approximately 85°C.
-
After the addition is complete, the reaction mixture is maintained at 85°C for an additional 2 hours with continuous stirring.
-
Following the reaction period, more toluene is added to the mixture, and the phases are separated at 85°C.
-
The organic phase is then washed with dilute sulfuric acid.
-
The organic solvent (toluene) is concentrated under vacuum to a volume of approximately 4 liters.
-
The concentrated solution is then cooled to induce crystallization of the product.
-
The crystallized this compound is isolated by vacuum filtration at 60°C.
-
The product is washed and dried to yield 1.87 kg of pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 95% |
| Purity | 99% |
Reaction Pathway and Workflow
The synthesis of this compound follows a nucleophilic aromatic substitution mechanism. The workflow involves reaction, separation, and purification steps to obtain the final product.
Caption: Synthesis workflow for this compound.
Signaling Pathway to Dapsone
This compound is a critical intermediate in the multi-step synthesis of the drug Dapsone. The pathway involves the oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group to an amine.
Caption: Pathway from this compound to Dapsone.
References
Spectroscopic and Synthetic Profile of 4-Amino-4'-nitrodiphenyl sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-4'-nitrodiphenyl sulfide is a valuable intermediate in organic synthesis, notably in the preparation of dyes and pharmaceuticals. Its unique electronic structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, makes it a subject of interest for materials science applications as well. This technical guide provides a summary of its synthesis and a detailed, albeit predictive, analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and UV-Vis). Due to the limited availability of published experimental spectra for this specific compound, this guide offers predicted data based on established spectroscopic principles and data from analogous structures. Furthermore, detailed experimental protocols for obtaining these spectra are provided to facilitate laboratory work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 246.29 g/mol | [1][2] |
| Appearance | Yellow to brown powder/crystal | |
| Melting Point | 143-145 °C | [3] |
| CAS Number | 101-59-7 | [1][2] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with 4-aminothiophenol.[3]
Materials and Reagents
-
4-Aminothiophenol
-
4-Chloronitrobenzene
-
Toluene
-
30% Sodium hydroxide solution
-
Tetrabutylammonium bisulfate
-
Dilute sulfuric acid
Experimental Procedure
-
Under a nitrogen atmosphere, dissolve 4-aminothiophenol (1.00 kg, 7.99 mol) in toluene (2 L).
-
In a separate reactor, prepare a mixture of 4-chloronitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).
-
Slowly add the 4-aminothiophenol solution to the reactor containing the 4-chloronitrobenzene mixture with vigorous mechanical stirring.
-
Maintain the reaction temperature at approximately 85°C during the addition.
-
After the addition is complete, continue to stir the mixture at 85°C for approximately 2 hours.
-
Add more toluene to the mixture and perform a phase separation at approximately 85°C.
-
Wash the organic phase with dilute sulfuric acid.
-
Concentrate the organic phase under vacuum to a volume of approximately 4 liters and then cool to induce crystallization.
-
Isolate the crystalline product by filtration under vacuum at 60°C.
-
Wash the product and dry it to obtain pure this compound.
This procedure is reported to yield approximately 1.87 kg (95% yield) of the pure product.[3]
Caption: Synthesis workflow for this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the two distinct phenyl rings.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet | 2H | Protons ortho to the nitro group |
| ~ 7.2 - 7.4 | Doublet | 2H | Protons ortho to the amino group |
| ~ 6.9 - 7.1 | Doublet | 2H | Protons meta to the nitro group |
| ~ 6.6 - 6.8 | Doublet | 2H | Protons meta to the amino group |
| ~ 3.8 - 4.2 | Broad Singlet | 2H | Amino group protons |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the twelve carbon atoms in the molecule. Due to symmetry, some signals may be equivalent.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-NO₂ |
| ~ 145 - 150 | C-NH₂ |
| ~ 135 - 140 | C-S (nitro-substituted ring) |
| ~ 125 - 130 | CH (ortho to NO₂) |
| ~ 120 - 125 | CH (meta to NO₂) |
| ~ 115 - 120 | C-S (amino-substituted ring) |
| ~ 130 - 135 | CH (ortho to NH₂) |
| ~ 110 - 115 | CH (meta to NH₂) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Spectral Data for this compound (as KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3500 | Medium, Broad | N-H stretching (amino group) |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretching |
| ~ 1580 - 1620 | Strong | N-H bending (amino group) |
| ~ 1500 - 1550 | Strong | Asymmetric NO₂ stretching |
| ~ 1330 - 1370 | Strong | Symmetric NO₂ stretching |
| ~ 1450 - 1500 | Medium | Aromatic C=C stretching |
| ~ 1200 - 1300 | Medium | C-N stretching |
| ~ 1000 - 1100 | Medium | C-S stretching |
| ~ 800 - 850 | Strong | p-disubstituted benzene ring bending |
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* transitions of the aromatic system and intramolecular charge transfer.
Table 5: Predicted UV-Vis Spectral Data for this compound (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~ 250 - 270 | High | π → π* transition of the phenyl rings |
| ~ 350 - 400 | Moderate to High | Intramolecular charge transfer (from amino to nitro group) |
Experimental Protocols for Spectroscopic Analysis
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to prepare a series of solutions of varying concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline correction over the desired wavelength range (e.g., 200 to 600 nm).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the same wavelength range.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.
Caption: Generalized workflow for spectroscopic characterization.
Conclusion
This compound is a synthetically accessible and important chemical intermediate. While a comprehensive, publicly available experimental spectroscopic dataset is currently lacking, this guide provides a robust, predictive framework for its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra. The detailed experimental protocols included herein offer a clear path for researchers to obtain and verify this data, facilitating further research and application of this versatile compound.
References
In-Depth Technical Guide to the Health and Safety of 4-Amino-4'-nitrodiphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Chemical Identification and Physical Properties
4-Amino-4'-nitrodiphenyl sulfide is an organic compound with the following identifiers and properties:
| Property | Value | Reference |
| CAS Number | 101-59-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][2][3] |
| Molecular Weight | 246.29 g/mol | [1][2][3] |
| Appearance | Light yellow to brown powder or crystals. | [3] |
| Melting Point | 143-145 °C | [1] |
| Boiling Point | 479.1 ± 30.0 °C (Predicted) | [1] |
| Density | 1.37 g/cm³ | [] |
| Synonyms | 4-(4-Nitrophenylthio)aniline, 4-Aminophenyl 4-nitrophenyl sulfide | [3] |
Hazard Identification and Classification
This chemical is considered hazardous. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Toxicological Information
Detailed toxicological studies specifically on this compound are limited in publicly available literature. Much of the understanding of its toxicity is inferred from data on structurally related nitroaromatic and aminophenyl compounds.
Acute Toxicity
A single study reports an intravenous (vein) LD50 in mice.
| Route | Species | LD50 |
| Intravenous | Mouse | 180 mg/kg |
No definitive oral, dermal, or inhalation LD50/LC50 values from studies following standardized guidelines (e.g., OECD) were found in the available literature.
Skin and Eye Irritation
The GHS classification indicates that this compound is a skin and eye irritant.
Respiratory Irritation
The compound is classified as a respiratory irritant. Inhalation of dust should be avoided.
Genotoxicity and Mutagenicity
A study on the mutagenicity of aminophenyl and nitrophenyl ethers, sulfides, and disulfides in Salmonella typhimurium tester strains TA100 and TA98 indicated that p-nitrophenyl sulfides are relatively strong mutagens without microsomal activation towards TA100.[5] The study suggests that the sulfide linkage (--S--) confers greater mutagenic activity compared to ether (--O--) or disulfide (--S--S--) linkages.[5] This suggests a potential for this compound to be mutagenic.
Experimental Protocols
While specific experimental reports for this compound are not widely available, the following sections describe the standard methodologies that would be employed to assess its toxicity, based on OECD guidelines.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically rats, of a single sex (usually females).
-
Procedure: A stepwise procedure is used, with 3 animals per step. The substance is administered orally by gavage at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available information to be the one most likely to produce mortality in some animals.
-
Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin under a semi-occlusive dressing for a 4-hour exposure period.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure: A single dose of the test substance (e.g., 0.1 mL of a liquid or a specified weight of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Lesions are scored to determine the level of irritation.
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine for Salmonella) are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking the required amino acid.
-
Endpoint: If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow and form colonies. The number of revertant colonies is counted and compared to the control.
Potential Mechanism of Toxicity and Signaling Pathways
Specific signaling pathways for this compound have not been elucidated. However, the toxicity of nitroaromatic compounds is generally understood to proceed through the following mechanism:
Caption: Generalized metabolic activation pathway for nitroaromatic compounds.
The nitro group of this compound can undergo enzymatic one-electron reduction, primarily by nitroreductases, to form a nitro anion radical. This radical can then be re-oxidized by molecular oxygen in a futile cycle, generating superoxide anions and other reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, which can damage cellular macromolecules such as DNA, lipids, and proteins, ultimately leading to cell death.
Handling, Storage, and Personal Protective Equipment (PPE)
The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
First Aid Measures
The following flowchart outlines the appropriate first aid response in case of exposure to this compound.
Caption: First aid procedures for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks. Avoid dust formation.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Sulfur oxides.
References
An In-depth Technical Guide to the Push-pull Electronic Structure of 4-Amino-4'-nitrodiphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, electronic properties, and potential applications of 4-Amino-4'-nitrodiphenyl sulfide. This molecule is a classic example of a "push-pull" system, where an electron-donating group (amino) and an electron-withdrawing group (nitro) are connected through a π-conjugated spacer (diphenyl sulfide), leading to unique electronic and optical properties.
Core Concepts: The Push-Pull Mechanism
The electronic structure of this compound is dominated by the interaction between the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) group. The lone pair of electrons on the nitrogen atom of the amino group pushes electron density into the aromatic system, while the nitro group pulls electron density out. This intramolecular charge transfer (ICT) is facilitated by the π-conjugated system of the two phenyl rings bridged by a sulfur atom. This push-pull mechanism results in a significant dipole moment and is a key factor in the material's nonlinear optical (NLO) properties.[1][2]
The sulfur bridge plays a crucial role in the electronic communication between the two aromatic rings. It can influence the degree of charge transfer and the overall conformation of the molecule, which in turn affects its photophysical and electronic properties.
Synthesis and Physicochemical Properties
This compound is a valuable intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[3]
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between 4-aminothiophenol and 1-chloro-4-nitrobenzene.[4]
Reaction:
-
Reactants: 4-aminothiophenol, 1-chloro-4-nitrobenzene
-
Solvent: Toluene
-
Base: 30% Sodium Hydroxide
-
Phase Transfer Catalyst: Tetrabutylammonium bisulfate
-
Temperature: Approximately 85°C
-
Reaction Time: Approximately 2 hours
Procedure:
-
A solution of 4-aminothiophenol (1.00 kg, 7.99 mol) dissolved in toluene (2 L) is prepared under a nitrogen atmosphere.
-
This solution is slowly added with mechanical stirring to a reactor containing 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).
-
The reaction temperature is maintained at approximately 85°C during the addition.
-
The mixture is then held at the same temperature for about 2 hours.
-
After the reaction is complete, additional toluene is added, and the phases are separated at approximately 85°C.
-
The organic phase is rinsed with dilute sulfuric acid, concentrated under vacuum to about 4 liters, and then cooled.
-
The crystallized product is isolated by filtration under vacuum at 60°C, washed, and dried to yield pure this compound.[4]
This method typically results in a high yield (around 95%) and high purity (99%) of the final product.[4]
Physicochemical Data
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [5] |
| Molar Mass | 246.29 g/mol | [5] |
| Appearance | Light yellow to brown powder/crystal | [6][7] |
| Melting Point | 143-145 °C | |
| Purity | >98.0% (GC) | [6] |
Electronic and Optical Properties
Computational Data on Nonlinear Optical Properties
Theoretical studies using Density Functional Theory (DFT) have been conducted to evaluate the nonlinear optical properties of this compound. The following table summarizes key calculated parameters.
| Parameter | Symbol | Calculated Value | Method/Basis Set |
| Static Dipole Moment | μ | 8.4809 Debye | B3LYP/6-31G |
| Mean Polarizability | α₀ | - | B3LYP/6-31G |
| First Hyperpolarizability | β₀ | - | B3LYP/6-31G |
Note: Specific values for mean polarizability and first hyperpolarizability were mentioned as being calculated in the source, but the exact numerical values were not provided in the abstract.
These calculations highlight the significant dipole moment, a direct consequence of the intramolecular charge transfer from the amino to the nitro group, which is a prerequisite for second-order nonlinear optical activity.
Experimental Protocols (General Methodologies)
While specific experimental protocols for the characterization of this compound are not detailed in the available literature, the following are general methodologies that would be employed for a thorough investigation of its electronic structure.
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the electronic transitions and the extent of π-conjugation.
Methodology:
-
Solutions of this compound of known concentrations are prepared in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, DMSO).
-
The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm.
-
The wavelength of maximum absorption (λmax) for the intramolecular charge-transfer band is identified.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law.
-
Solvatochromism studies (shifts in λmax with solvent polarity) can provide further information about the change in dipole moment upon electronic excitation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and investigate the electronic environment of the protons and carbons.
Methodology:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.
-
The downfield shift of protons on the nitro-substituted ring and the upfield shift of protons on the amino-substituted ring, relative to unsubstituted diphenyl sulfide, would provide evidence for the push-pull electronic structure.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials and to probe the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Methodology:
-
A solution of this compound is prepared in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The electrochemical behavior is studied using a three-electrode setup (working, reference, and counter electrodes).
-
The potential is swept linearly with time, and the resulting current is measured.
-
The oxidation potential (Eox) and reduction potential (Ered) are determined from the voltammogram.
-
These values can be used to estimate the HOMO and LUMO energy levels.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Push-pull mechanism in this compound.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. 4-Amino-4′-nitrodiphenyl sulfide - Amerigo Scientific [amerigoscientific.com]
- 6. This compound | 101-59-7 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound | 101-59-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Technical Guide to the Thermal Stability of 4-Amino-4'-nitrodiphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermal decomposition of 4-Amino-4'-nitrodiphenyl sulfide is limited. This guide provides a projected thermal decomposition profile based on the analysis of its constituent functional groups. The experimental protocols and data presented herein are representative and intended to serve as a foundational template for researchers.
Introduction
This compound is a sulfur-containing aromatic compound with a unique push-pull electronic structure, owing to its electron-donating amino group and electron-withdrawing nitro group.[1] This molecular architecture makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials, including those with nonlinear optical properties.[1] An understanding of the thermal stability of this compound is crucial for its safe handling, storage, and processing, particularly in applications that involve elevated temperatures. This technical guide outlines the expected thermal behavior of this compound and provides detailed methodologies for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Projected Thermal Decomposition Profile
The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the relative stability of its functional groups and the diphenyl sulfide backbone. The decomposition pathway can be hypothesized as follows:
-
Initial Decomposition: The nitro group (-NO₂) is typically the least stable functional group in nitroaromatic compounds and is expected to decompose first. This initial decomposition stage would likely involve the cleavage of the C-N bond, releasing nitrogen oxides (NOₓ).
-
Sulfide Bridge Scission: Following the decomposition of the nitro group, the C-S-C sulfide linkage is expected to break. The cleavage of this bond would lead to the fragmentation of the main diphenyl sulfide structure.
-
Decomposition of the Aromatic Backbone: The final stage of decomposition would involve the breakdown of the remaining aromatic rings at higher temperatures.
Experimental Protocols
To investigate the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material decomposes and to quantify the mass loss at each decomposition stage.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The sample pan is placed in the TGA furnace.
-
An inert atmosphere is established by purging the furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
The sample is initially equilibrated at a starting temperature of 30 °C.
-
The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600 °C, or until the decomposition is complete.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
T_onset: The onset temperature of decomposition, where significant mass loss begins.
-
T_peak: The peak decomposition temperature, corresponding to the maximum rate of mass loss (obtained from the derivative of the TGA curve, DTG).
-
Mass Loss (%): The percentage of mass lost at each decomposition step.
-
Residue: The amount of material remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
The sample is equilibrated at a starting temperature of 30 °C.
-
The temperature is increased at a constant heating rate (e.g., 10 °C/min) to a temperature beyond its melting and decomposition points, as determined by TGA (e.g., 400 °C).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (T_m): The temperature at which the substance melts, observed as an endothermic peak. The melting point of this compound is reported to be in the range of 143-145 °C.[2]
-
Enthalpy of Fusion (ΔH_fus): The heat absorbed during melting, calculated from the area of the melting peak.
-
Decomposition Temperature (T_d): The temperature at which decomposition occurs, typically observed as a sharp exothermic peak.
-
Enthalpy of Decomposition (ΔH_d): The heat released during decomposition, calculated from the area of the exothermic peak.
-
Data Presentation
The following tables summarize the hypothetical quantitative data that could be obtained from the TGA and DSC analysis of this compound.
Table 1: Hypothetical TGA Data for this compound
| Decomposition Stage | Onset Temperature (T_onset, °C) | Peak Temperature (T_peak, °C) | Mass Loss (%) |
| Stage 1 (Nitro Group) | ~ 250 | ~ 270 | ~ 18-20 |
| Stage 2 (Sulfide Bridge) | ~ 300 | ~ 325 | ~ 30-35 |
| Stage 3 (Aromatic Backbone) | > 400 | ~ 450 | ~ 40-45 |
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~ 143 | ~ 145 | ΔH_fus: ~ 100-120 |
| Decomposition | ~ 245 | ~ 265 | ΔH_d: ~ 800-1000 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the thermal stability assessment of this compound.
Caption: Experimental workflow for thermal stability analysis.
Conclusion
References
Understanding the reactivity of the amino and nitro groups in the compound
An in-depth technical guide on the core reactivity of the amino and nitro groups, designed for researchers, scientists, and drug development professionals.
Executive Summary
The amino (-NH₂) and nitro (-NO₂) functional groups represent two extremes in the landscape of organic chemistry, particularly in their influence on aromatic systems. The amino group, a powerful activating group, and the nitro group, a strong deactivating group, are fundamental to synthetic chemistry and are pivotal in the design and function of pharmaceuticals. The amino group's ability to donate electron density makes its parent molecule highly nucleophilic and susceptible to electrophilic attack, while the nitro group's electron-withdrawing nature renders the molecule electron-poor and facilitates its role as a precursor to the highly versatile amino group via reduction. This guide provides a detailed exploration of the electronic properties, comparative reactivity, key experimental transformations, and the critical role of these groups in the mechanism of bioreductive drugs.
Electronic Effects and Aromatic Reactivity
The reactivity of a substituted benzene ring in electrophilic aromatic substitution is profoundly influenced by the electronic nature of the substituent. The amino and nitro groups lie at opposite ends of this spectrum.
The Amino Group: A Strong Activator
The amino group is a potent activating substituent. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect).[1] This donation of electron density significantly increases the nucleophilicity of the benzene ring, particularly at the ortho and para positions.[2] Consequently, electrophilic aromatic substitution on aniline (aminobenzene) is dramatically faster than on unsubstituted benzene.[3] This strong activation also makes the amino group a powerful ortho-, para-director.
The Nitro Group: A Strong Deactivator
Conversely, the nitro group is one of the strongest deactivating substituents. It withdraws electron density from the aromatic ring through both a strong resonance effect (-R effect) and a significant inductive effect (-I effect), owing to the high electronegativity of the nitrogen and oxygen atoms.[4] This withdrawal of electron density makes the ring electron-deficient and thus much less reactive towards electrophiles compared to benzene.[5] The deactivation is most pronounced at the ortho and para positions, which leaves the meta position as the least deactivated and therefore the site of electrophilic attack, making the nitro group a meta-director.[6]
Caption: Resonance effects of amino and nitro groups on benzene.
Quantitative Reactivity Data
The qualitative effects described above can be quantified using established physical organic chemistry parameters, such as Hammett constants and pKa values.
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.[7]
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect Summary |
| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating (Activating) |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing (Deactivating) |
| Data sourced from Hansch, C. et al. (1979).[8] |
Basicity of the Amino Group (pKa)
The basicity of the amino group is a direct measure of the availability of its lone pair of electrons. A lower pKa value for the conjugate acid (anilinium ion) indicates a weaker base. The presence of an electron-withdrawing nitro group significantly reduces the basicity of aniline.[9]
| Compound | pKa of Conjugate Acid |
| Aniline | 4.60 |
| m-Nitroaniline | 2.50 |
| p-Nitroaniline | 1.02 |
| o-Nitroaniline | -0.29 |
| Data compiled from multiple sources.[9][10][11] |
Relative Rates of Electrophilic Aromatic Substitution
The rate of electrophilic aromatic substitution is a direct reflection of the activation or deactivation of the ring.
| Compound | Relative Rate vs. Benzene | Ring Character |
| Aniline (-NH₂) | ~10⁹ (e.g., for bromination) | Strongly Activated |
| Benzene | 1 (Reference) | Neutral |
| Nitrobenzene (-NO₂) | ~10⁻⁷ (e.g., for nitration) | Strongly Deactivated |
Key Experimental Protocols
The distinct reactivity of the amino and nitro groups necessitates different synthetic strategies and allows for specific analytical measurements.
Protocol 1: Reduction of a Nitroaromatic Compound
The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis.[12] It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para--directing group.[13]
Objective: To synthesize aniline from nitrobenzene using tin (Sn) metal and concentrated hydrochloric acid (HCl).[14]
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 13.1 g of powdered tin metal and 10 mL of nitrobenzene.[14]
-
Acid Addition: Carefully add 28 mL of concentrated HCl to the flask. The reaction is exothermic. Maintain the temperature below 60 °C using an ice-water bath for the initial 15 minutes.[14]
-
Reflux: Once the initial exothermic reaction subsides, heat the mixture under reflux with stirring for 30-45 minutes. The reaction is complete when the yellow color of nitrobenzene disappears.[15]
-
Basification: Cool the reaction mixture in an ice bath and slowly add 50 mL of 12 M NaOH solution until the mixture is strongly basic (check with pH paper). This step neutralizes the excess HCl and liberates the free aniline from its anilinium salt.
-
Isolation (Steam Distillation): Assemble a steam distillation apparatus. Distill the mixture until the condensate is no longer oily (approx. 35-40 mL of distillate). Aniline is volatile in steam.
-
Purification (Extraction): Transfer the distillate to a separatory funnel. Extract the aqueous mixture twice with 15 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and decant the solution.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield aniline.
Protocol 2: Synthesis of p-Nitroaniline (Protection-Nitration-Deprotection)
Direct nitration of aniline is impractical as the strong oxidizing conditions destroy the ring and the acidic medium protonates the amino group, forming the anilinium ion which is a meta-director.[16] To achieve para-substitution, the amino group must first be protected.
Caption: Experimental workflow for p-nitroaniline synthesis.
Methodology:
-
Step 1: Protection (Acetylation of Aniline)
-
In a flask, dissolve 2.7 g of aniline in 5 mL of glacial acetic acid.
-
Slowly add 3 mL of acetic anhydride while stirring.
-
Heat the mixture gently for 10 minutes.
-
Pour the hot mixture into 50 mL of crushed ice. The white solid, acetanilide, will precipitate. Collect by vacuum filtration and wash with cold water.[17]
-
-
Step 2: Nitration of Acetanilide
-
Add 1.5 g of dry acetanilide to 3 mL of concentrated sulfuric acid in a flask, stirring until dissolved. Cool the solution in an ice bath to 0-5 °C.
-
Separately, prepare a nitrating mixture by slowly adding 0.6 mL of concentrated nitric acid to 1 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 20 °C.[17]
-
After addition, let the mixture stand for 20 minutes, then pour it onto 15 g of crushed ice. The yellow solid, p-nitroacetanilide, will precipitate. Collect by filtration.
-
-
Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)
-
Transfer the crude p-nitroacetanilide to a flask containing a solution of 4 mL concentrated sulfuric acid in 3 mL of water.
-
Heat the mixture gently under reflux for 20 minutes to hydrolyze the amide.[17]
-
Pour the hot mixture into 20 mL of cold water.
-
Neutralize the solution with a 2 M NaOH solution until a yellow precipitate of p-nitroaniline is obtained.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water if necessary.
-
Protocol 3: Determination of Amino Group Basicity (pKa)
Potentiometric titration is a precise method to determine the pKa of an amine.[18]
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the aniline derivative in deionized water. If solubility is an issue, a co-solvent like ethanol may be used, but the pKa value will be for that specific solvent system.[19]
-
Titration Setup: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place a known volume (e.g., 50 mL) of the amine solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The pKa of the conjugate acid is equal to the pH at the half-equivalence point.[18]
Role in Drug Development: Bioreductive Activation
In drug development, the nitro group is often considered a "structural alert" due to potential toxicity. However, its unique reactivity is strategically exploited in the design of bioreductive prodrugs, especially for hypoxia-activated cancer therapies.[20][21]
Many solid tumors have regions of low oxygen (hypoxia). Certain enzymes, known as nitroreductases, which are highly expressed in these hypoxic environments, can reduce the nitro group of a prodrug.[2] This reduction acts as a trigger, activating the drug specifically in the target tumor cells while leaving it inert in healthy, oxygen-rich tissues.[22]
The process is a six-electron reduction that proceeds through highly reactive intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) species.[23] These intermediates, or the final amino product, can be cytotoxic themselves or can trigger the release of a separate cytotoxic agent.[24]
Caption: Signaling pathway for bioreductive drug activation.
Conclusion
The amino and nitro groups exhibit fundamentally opposing yet complementary reactivities that are central to modern organic chemistry and pharmaceutical science. The electron-donating amino group provides a powerful tool for building molecular complexity through electrophilic substitution, while the electron-withdrawing nitro group serves not only to modulate electronic properties but also acts as a crucial synthetic precursor to the amine and as a trigger for targeted drug activation. A thorough understanding of their electronic effects, quantitative reactivity, and distinct chemical behaviors is essential for professionals engaged in chemical synthesis and the development of novel therapeutics.
References
- 1. The order of reactivity of phenol 1 nitrobenzene 2 class 12 chemistry CBSE [vedantu.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. ijrti.org [ijrti.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Hammett Sigma Constants* [wiredchemist.com]
- 9. tsijournals.com [tsijournals.com]
- 10. The correct order of basic strength of given aniline class 12 chemistry CBSE [vedantu.com]
- 11. quora.com [quora.com]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. sarthaks.com [sarthaks.com]
- 14. scribd.com [scribd.com]
- 15. orgosolver.com [orgosolver.com]
- 16. benchchem.com [benchchem.com]
- 17. magritek.com [magritek.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Nitro Reduction as an Electronic Switch for Bioreductive Drug Act...: Ingenta Connect [ingentaconnect.com]
- 23. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of 4-Amino-4'-nitrodiphenyl sulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-4'-nitrodiphenyl sulfide is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Notably, it serves as a precursor for the production of dapsone (4,4'-diaminodiphenyl sulfone), an antibiotic used in the treatment of various bacterial infections.[3][4] This document provides a detailed protocol for the laboratory synthesis of this compound.
Reaction Scheme:
4-Aminothiophenol reacts with 1-chloro-4-nitrobenzene in the presence of a phase transfer catalyst and a base to yield this compound.
Quantitative Data Summary:
The following table summarizes the key quantitative data for the synthesis of this compound.[3][4]
| Parameter | Value | Unit |
| Reactants | ||
| 4-Aminothiophenol | 1.00 (7.99) | kg (mol) |
| 1-Chloro-4-nitrobenzene | 1.32 (8.38) | kg (mol) |
| 30% Sodium Hydroxide | 1.17 (8.78) | kg (mol) |
| Tetrabutylammonium bisulfate | 68 (0.2) | g (mol) |
| Solvent | ||
| Toluene | 4 | L |
| Reaction Conditions | ||
| Temperature | 85 | °C |
| Reaction Time | 2 | hours |
| Product | ||
| Yield | 1.87 (95%) | kg (%) |
| Purity | 99 | % |
| Melting Point | 143-145 | °C |
Experimental Protocol:
This protocol details the laboratory procedure for the synthesis of this compound.[3][4]
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-nitrobenzene
-
Toluene
-
30% Sodium Hydroxide solution
-
Tetrabutylammonium bisulfate
-
Dilute Sulfuric Acid
-
Nitrogen gas supply
-
Reactor with mechanical stirrer and temperature control
Procedure:
-
Reaction Setup: In a suitable reactor, prepare a mixture of 1.32 kg (8.38 mol) of 1-chloro-4-nitrobenzene, 2 L of toluene, 1.17 kg (8.78 mol) of 30% sodium hydroxide, and 68 g (0.2 mol) of tetrabutylammonium bisulfate.
-
Reactant Addition: Under a nitrogen atmosphere, dissolve 1.00 kg (7.99 mol) of 4-aminothiophenol in 2 L of toluene. Slowly add this solution to the reactor containing the 1-chloro-4-nitrobenzene mixture with mechanical stirring.
-
Reaction: Maintain the reaction temperature at approximately 85°C during the addition. After the addition is complete, continue to stir the mixture at 85°C for about 2 hours.
-
Work-up:
-
Add additional toluene to the reaction mixture.
-
Separate the organic and aqueous phases at approximately 85°C.
-
Wash the organic phase with dilute sulfuric acid.
-
Concentrate the organic phase under vacuum to a volume of approximately 4 liters.
-
-
Crystallization and Isolation:
-
Cool the concentrated solution to induce crystallization.
-
Isolate the crystallized product by filtration under vacuum at 60°C.
-
Wash the isolated solid.
-
Dry the final product.
-
Expected Outcome: This procedure is expected to yield 1.87 kg (95% yield) of pure this compound with a purity of 99%.[3][4]
Visualizations:
Caption: Workflow for the synthesis of this compound.
References
Application of 4-Amino-4'-nitrodiphenyl sulfide as a Pharmaceutical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-4'-nitrodiphenyl sulfide is a versatile chemical intermediate of significant interest in the pharmaceutical industry. Its unique molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a diphenyl sulfide backbone, provides a valuable scaffold for the synthesis of various biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a primary focus on the well-established antibiotic, dapsone.
Introduction
This compound serves as a critical building block in the synthesis of pharmaceuticals, primarily due to its utility in constructing the diaminodiphenyl sulfone core.[1][2] This intermediate's reactivity allows for further chemical modifications, making it a valuable precursor for a range of therapeutic agents.[1][3] Its applications extend to the development of advanced materials, including those with nonlinear optical properties and for use in organic electronic devices.[1][3]
The most prominent pharmaceutical application of this compound is in the production of 4,4'-diaminodiphenyl sulfone, commonly known as dapsone.[2][4] Dapsone is an antibiotic that has been approved by the Food and Drug Administration (FDA) since 1963 and is primarily used in the treatment of leprosy (Hansen's disease) and dermatitis herpetiformis.[2] It also finds application as a prophylactic agent against Pneumocystis jirovecii pneumonia (PCP) in immunocompromised individuals.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 101-59-7 | [5] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [5] |
| Molecular Weight | 246.29 g/mol | [5] |
| Appearance | Yellow crystalline powder | |
| Melting Point | 143-145 °C | [5] |
| Purity | ≥98% | [5] |
Pharmaceutical Synthesis Applications
The primary application of this compound in pharmaceutical synthesis is as a direct precursor to dapsone. The synthesis involves the oxidation of the sulfide to a sulfone, followed by the reduction of the nitro group to an amine.
Synthesis of Dapsone (4,4'-diaminodiphenyl sulfone)
The conversion of this compound to dapsone is a two-step process. The first step involves the protection of the amino group, followed by oxidation of the sulfide to a sulfone. The second step is the deprotection of the amino group and reduction of the nitro group.
Caption: Logical workflow for the synthesis of Dapsone from this compound.
Experimental Protocols
The following protocols are detailed examples for the synthesis of this compound and its subsequent conversion to dapsone.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the intermediate compound.
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-nitrobenzene
-
Toluene
-
30% Sodium hydroxide solution
-
Tetrabutylammonium bisulfate
-
Dilute sulfuric acid
Equipment:
-
Reaction flask with mechanical stirrer and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 4-aminothiophenol (1.00 kg, 7.99 mol) in toluene (2 L) in a reaction flask under a nitrogen atmosphere.[2][4]
-
In a separate container, prepare a mixture of 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).[2][4]
-
Slowly add the mixture from step 2 to the solution from step 1 with vigorous mechanical stirring.[2]
-
Maintain the reaction temperature at approximately 85°C during the addition and for an additional 2 hours after the addition is complete.[2][4]
-
Add more toluene to the reaction mixture and separate the organic and aqueous phases at approximately 85°C.[2]
-
Concentrate the organic phase under vacuum to approximately 4 liters and then cool to induce crystallization.[2]
-
Isolate the crystallized product by filtration under vacuum at 60°C, wash the solid, and dry it.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [2][4] |
| Purity | 99% | [2][4] |
Protocol 2: Synthesis of Dapsone from this compound
This protocol outlines the conversion of the intermediate to the final active pharmaceutical ingredient, dapsone.
Step 1: Preparation of N-[4-(4-nitrophenylsulfonyl)phenyl]acetamide
Materials:
-
This compound
-
Acetic acid
-
Acetic anhydride
-
Sodium tungstate
-
35% Hydrogen peroxide
Procedure:
-
In a nitrogen-filled reaction flask, add acetic acid (4 L) and this compound (1 kg, 4.06 mol).[2]
-
Heat the mixture to 50-55°C and add acetic anhydride (0.46 kg, 4.47 mol) over 1 hour.[2]
-
Add an additional 3 L of acetic acid and heat the mixture to 85°C with vigorous stirring.[2]
-
Add a solution of sodium tungstate (13.4 g, 0.041 mol) in water (50 ml), followed immediately by the dropwise addition of 35% hydrogen peroxide (0.83 kg, 8.53 mol) while maintaining the temperature at approximately 85°C over 2 hours.[2]
-
After the addition is complete, maintain the mixture at 85°C for 2 hours.[2]
Step 2: Hydrolysis to Dapsone
Materials:
-
N-[4-(4-nitrophenylsulfonyl)phenyl]acetamide (from Step 1)
-
21% Hydrochloric acid
Procedure:
-
Concentrate the reaction mixture from Step 1 by distilling the solvent under vacuum at 70-80°C to obtain a residue.[2]
-
Add 21% HCl (10 L) to the residue with stirring and heat the mixture to reflux.[2]
-
After 1 hour at reflux, distill off approximately 7 liters of solvent at atmospheric pressure to yield the final product.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [2] |
| Purity | 97% | [2] |
Mechanism of Action of Dapsone (Final Product)
While this compound is an intermediate, understanding the mechanism of action of its primary product, dapsone, is crucial for drug development professionals. Dapsone is a competitive antagonist of para-aminobenzoic acid (PABA) and prevents the synthesis of folic acid in susceptible microorganisms. This antifolate activity is the basis of its antimicrobial effect.
Dapsone's Mechanism of Action Signaling Pathway
Caption: Dapsone competitively inhibits dihydropteroate synthase, blocking folic acid synthesis.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate with well-established applications in the synthesis of dapsone. The provided protocols offer a detailed guide for its synthesis and subsequent conversion to this important antibiotic. The unique chemical properties of this intermediate suggest potential for its use in the development of other novel pharmaceutical compounds, making it a continued area of interest for researchers in medicinal chemistry and drug development. Further exploration into its derivatization could lead to the discovery of new therapeutic agents.
References
Application Notes and Protocols for 4-Amino-4'-nitrodiphenyl sulfide in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 4-Amino-4'-nitrodiphenyl sulfide (ANDS) in the development of nonlinear optical (NLO) materials. The unique molecular structure of ANDS, featuring a "push-pull" system with an electron-donating amino group and an electron-withdrawing nitro group, makes it a promising candidate for second-order NLO applications.[1] This document details the necessary protocols for its synthesis, crystal growth, and the evaluation of its NLO properties.
Overview of this compound (ANDS) for NLO Applications
This compound is a sulfur-containing aromatic compound with a molecular structure conducive to exhibiting significant NLO effects.[1] The charge transfer from the amino group (donor) to the nitro group (acceptor) through the π-conjugated diphenyl sulfide bridge leads to a large molecular hyperpolarizability, a key requirement for efficient second-harmonic generation (SHG). Its good thermal stability and solubility in organic solvents further enhance its suitability for incorporation into various NLO devices.[1] Beyond NLO, ANDS is a versatile chemical intermediate in the synthesis of dyes, pharmaceuticals, and high-performance polymers.[2]
Quantitative NLO Data
Theoretical calculations based on Density Functional Theory (DFT) provide further insight into the NLO response of similar donor-acceptor molecules. For instance, DFT investigations on nitrobenzofurazan-sulfide derivatives, which also possess a donor-acceptor structure, have shown that molecules with smaller energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tend to exhibit higher first-order hyperpolarizability values.[3]
Table 1: Physicochemical and Qualitative NLO Properties of this compound
| Property | Value/Observation | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [4] |
| Molecular Weight | 246.29 g/mol | [4] |
| Melting Point | 143-145 °C | [5] |
| Appearance | Yellow crystalline solid | |
| Second-Order Hyperpolarizability (β) | Qualitative assessment suggests a significant value, comparable to its selenium and tellurium analogues and superior to its oxygen analogue. A specific experimental value is not readily available in the cited literature. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related aromatic sulfides.
Materials:
-
4-Aminothiophenol
-
1-Chloro-4-nitrobenzene
-
Toluene
-
30% Sodium hydroxide solution
-
Tetrabutylammonium bisulfate
-
Dilute sulfuric acid
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve 4-aminothiophenol in toluene.[5][6]
-
In a separate vessel, prepare a mixture of 1-chloro-4-nitrobenzene in toluene, 30% sodium hydroxide solution, and a catalytic amount of tetrabutylammonium bisulfate.[5][6]
-
Slowly add the 1-chloro-4-nitrobenzene mixture to the 4-aminothiophenol solution with vigorous stirring, maintaining the reaction temperature at approximately 85°C.[5][6]
-
After the addition is complete, continue stirring the mixture at 85°C for 2 hours to ensure the reaction goes to completion.[5][6]
-
After cooling, add more toluene and separate the organic phase.[5]
-
Wash the organic phase with dilute sulfuric acid to remove any unreacted amines and inorganic impurities.[5]
-
Concentrate the organic phase under reduced pressure and then cool to induce crystallization.[5]
-
Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum.[5] A pure product with a yield of approximately 95% can be obtained.[6]
Crystal Growth by Slow Evaporation
High-quality single crystals are essential for many NLO applications. The slow evaporation technique is a common and effective method for growing organic crystals.[7][8][9]
Materials:
-
Synthesized this compound
-
Suitable solvent (e.g., acetone, tetrahydrofuran, dimethylformamide)
Procedure:
-
Prepare a saturated solution of ANDS in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution through a fine filter to remove any particulate impurities.
-
Transfer the filtered solution to a clean beaker and cover it with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the beaker in a vibration-free environment with a constant temperature.
-
Monitor the beaker over several days to weeks for the formation of single crystals.
-
Once crystals of a suitable size have formed, carefully decant the mother liquor and dry the crystals on a filter paper.
Characterization of NLO Properties
The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency.[10][11][12]
Experimental Setup:
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder (microcapillary tube)
-
Photomultiplier tube (PMT) or a suitable photodetector
-
Oscilloscope
-
Reference material with a known SHG efficiency (e.g., Potassium Dihydrogen Phosphate - KDP)
Procedure:
-
Grind the synthesized ANDS crystals into a fine powder and sieve to obtain a uniform particle size.
-
Pack the powdered sample into a microcapillary tube.
-
Mount the sample in the path of the Nd:YAG laser beam.
-
Direct the fundamental laser beam (1064 nm) onto the sample.
-
Measure the intensity of the generated second-harmonic signal (532 nm) using the PMT.
-
Record the signal on the oscilloscope.
-
Replace the ANDS sample with the reference material (KDP) of the same particle size and measure its SHG intensity under the identical experimental conditions.
-
The relative SHG efficiency of ANDS is calculated by comparing its SHG signal intensity to that of the KDP reference.
The Z-scan technique is a powerful method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[13][14][15]
Experimental Setup:
-
A stable, high-power laser with a Gaussian beam profile (e.g., Nd:YAG laser)
-
Focusing lens
-
Translation stage to move the sample along the z-axis (beam propagation direction)
-
Aperture placed in the far field
-
Photodetector
Procedure:
-
Closed-Aperture Z-scan (for nonlinear refraction):
-
Dissolve the ANDS sample in a suitable transparent solvent to prepare a solution of known concentration.
-
Place the sample in a cuvette of known path length.
-
Mount the cuvette on the translation stage.
-
Focus the laser beam and move the sample through the focal point along the z-axis.
-
Measure the transmitted intensity through a small aperture in the far field as a function of the sample position (z).
-
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive value (self-focusing). The magnitude of n₂ can be calculated from the difference between the peak and valley transmittance.
-
-
Open-Aperture Z-scan (for nonlinear absorption):
-
Remove the aperture so that all the transmitted light is collected by the detector.
-
Repeat the process of moving the sample through the focal point.
-
Any change in transmittance as a function of z is due to nonlinear absorption. A decrease in transmittance at the focal point indicates two-photon absorption or reverse saturable absorption. The nonlinear absorption coefficient (β) can be determined by fitting the experimental data to theoretical models.
-
Visualizations
Caption: Molecular structure of this compound (ANDS).
Caption: Workflow for the synthesis of ANDS.
Caption: Experimental workflow for NLO characterization of ANDS.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-4′-nitrodiphenyl sulfide - Amerigo Scientific [amerigoscientific.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Z-scan technique - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: 4-Amino-4'-nitrodiphenyl sulfide as a Building Block for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-amino-4'-nitrodiphenyl sulfide as a precursor for synthesizing high-performance polyamides and polyimides. Detailed protocols for the necessary chemical transformations and subsequent polymerizations are provided, along with a summary of the expected material properties.
Introduction
This compound is a versatile chemical intermediate characterized by its unique molecular structure, which features both an electron-donating amino group and an electron-withdrawing nitro group attached to a diphenyl sulfide backbone.[1] This arrangement imparts valuable reactivity, making it a key component in the synthesis of various advanced materials.[1][2] For the creation of high-performance polymers such as polyamides and polyimides, the nitro group of this compound is typically reduced to a second amino group, yielding 4,4'-diaminodiphenyl sulfide. This diamine monomer can then undergo polycondensation with appropriate diacids or dianhydrides to form polymers with exceptional thermal stability, mechanical strength, and chemical resistance.[3][4]
Physicochemical Properties of Monomers
A clear understanding of the properties of the initial building block and its diamine derivative is crucial for successful polymerization.
| Property | This compound | 4,4'-Diaminodiphenyl sulfide |
| CAS Number | 101-59-7 | 139-65-1 |
| Molecular Formula | C₁₂H₁₀N₂O₂S | C₁₂H₁₂N₂S |
| Molecular Weight | 246.29 g/mol | 216.30 g/mol |
| Appearance | Yellow crystalline powder | Solid |
| Melting Point | 143-145 °C | 105-107 °C |
| Solubility | Soluble in polar organic solvents | Soluble in polar aprotic solvents |
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diaminodiphenyl sulfide
The critical step in utilizing this compound for polyamide and polyimide synthesis is the reduction of the nitro group to an amine.
Materials:
-
This compound
-
Granular Tin (Sn)
-
37% Hydrochloric Acid (HCl)
-
Absolute Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Nitrogen gas
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a stirrer, add 10 g of this compound, 60 ml of 37% HCl, and 50 ml of absolute ethanol.
-
While stirring, add 40 g of granular tin (Sn) to the mixture.
-
Heat the mixture to reflux and maintain for 9 hours under a nitrogen atmosphere.
-
After cooling, collect the solid product, which is the hydrochloride salt of the diamine, by filtration and wash thoroughly with deionized water.
-
To obtain the free base, heat the collected solid with 100 ml of 10% sodium hydroxide solution.
-
Collect the resulting free diamine by filtration and wash with deionized water until the filtrate is neutral.
-
Dry the purified 4,4'-diaminodiphenyl sulfide in a vacuum oven.
Protocol 2: Synthesis of Aromatic Polyamide from 4,4'-Diaminodiphenyl sulfide
This protocol describes the direct polycondensation of 4,4'-diaminodiphenyl sulfide with an aromatic dicarboxylic acid to yield a high-performance polyamide.
Materials:
-
4,4'-diaminodiphenyl sulfide
-
Aromatic dicarboxylic acid (e.g., isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Calcium chloride (CaCl₂)
-
Methanol
-
Nitrogen gas
-
Reaction flask with mechanical stirrer and nitrogen inlet
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 0.01 mol of 4,4'-diaminodiphenyl sulfide and 0.01 mol of the aromatic dicarboxylic acid in a mixture of NMP, pyridine, and dissolved calcium chloride.
-
Add 0.022 mol of triphenyl phosphite to the solution as a condensing agent.
-
Heat the reaction mixture to 105 °C and maintain for 3 hours with continuous stirring.
-
After cooling to room temperature, pour the viscous polymer solution into methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and then dry in a vacuum oven.
Protocol 3: Synthesis of Aromatic Polyimide from 4,4'-Diaminodiphenyl sulfide
This protocol outlines the two-step synthesis of a polyimide from 4,4'-diaminodiphenyl sulfide and an aromatic dianhydride.
Materials:
-
4,4'-diaminodiphenyl sulfide
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N,N-Dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Nitrogen gas
-
Reaction flask with mechanical stirrer and nitrogen inlet
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry reaction flask under a nitrogen atmosphere, dissolve 0.05 mol of 4,4'-diaminodiphenyl sulfide in ultra-dry DMAc.
-
Once the diamine is fully dissolved, rapidly add 0.05 mol of the aromatic dianhydride.
-
Stir the mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add 0.5 mol of acetic anhydride and 0.4 mol of pyridine with vigorous stirring.
-
Continue stirring at room temperature for several hours to complete the cyclodehydration to the polyimide.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
Data Presentation
The following tables summarize the typical properties of high-performance polyamides and polyimides containing the diphenyl sulfide linkage, similar to those that would be synthesized using the protocols above.
Table 1: Thermal Properties of Aromatic Polyamides and Polyimides
| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) |
| Polyamide | 240 - 300 °C | > 450 °C in N₂ |
| Polyimide | 223 - 285 °C | 568 - 581 °C in N₂ |
Table 2: Mechanical Properties of Aromatic Polyamide and Polyimide Films
| Polymer Type | Tensile Strength | Tensile Modulus | Elongation at Break |
| Polyamide | 77 - 92 MPa | 1.5 - 2.5 GPa | - |
| Polyimide | 86 - 107 MPa | - | 6 - 25% |
Visualizations
Caption: Synthetic pathway from this compound to high-performance polymers.
Caption: Relationship between monomer structure, processing, and final polymer properties.
References
Application Notes and Protocols for the Quantification of 4-Amino-4'-nitrodiphenyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-nitrodiphenyl sulfide is a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and advanced materials.[1][2] Its unique molecular structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, imparts properties valuable in applications such as nonlinear optics and organic electronics.[2] Accurate quantification of this compound is essential for quality control, process optimization, and research and development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Additionally, a potential electrochemical approach is discussed.
Quantitative Data Summary
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | High | High | Low to Medium |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC is a robust and widely used method for the analysis of aromatic amines and nitroaromatics. This protocol is based on methods for similar compounds and provides a strong starting point for method development.[3]
a. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid or Phosphoric acid (analytical grade).
-
This compound reference standard.
c. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the standard. A wavelength around 350-400 nm is expected due to the nitro-aromatic chromophore.
-
Injection Volume: 10 µL.
d. Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography (GC-FID)
Gas chromatography is a suitable method for the analysis of thermally stable and volatile compounds. While the purity of this compound has been assessed by GC, a detailed public protocol is not available.[4] The following is a general protocol that can be adapted.
a. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for aromatic amines (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
b. GC Conditions:
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1 split ratio).
c. Standard and Sample Preparation:
-
Stock and Working Standards: Prepare as described for the HPLC method, using a volatile solvent like methanol or acetone.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the linear range of the detector.
d. Data Analysis:
-
Similar to the HPLC method, create a calibration curve from the peak areas of the standards and determine the sample concentration.
UV-Vis Spectrophotometry
This method is simpler and faster than chromatography but is less specific. It is suitable for the quantification of pure samples or in matrices where interfering substances do not absorb at the analytical wavelength.
a. Instrumentation:
-
UV-Vis Spectrophotometer.
b. Reagents and Standards:
-
Solvent: A polar organic solvent such as ethanol, methanol, or acetonitrile.
-
This compound reference standard.
c. Protocol:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200 to 600 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Standards: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Prepare Sample: Accurately weigh and dissolve the sample in the same solvent to a concentration that falls within the range of the standards.
-
Measurement: Measure the absorbance of the blank (solvent), standards, and sample at the λmax.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the sample.
Potential Electrochemical Methods
Electrochemical detection offers high sensitivity and is a promising technique for this analyte, given the presence of electroactive nitro and amino groups. The nitro group can be electrochemically reduced, and the amino group can be oxidized.[5]
a. Potential Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) using a glassy carbon electrode.
b. Outline of the Method:
-
A supporting electrolyte (e.g., phosphate buffer) would be chosen.
-
A potential window would be scanned. For reduction of the nitro group, a negative potential scan would be applied. For oxidation of the amino group, a positive potential scan would be used.
-
The peak current from the voltammogram would be proportional to the concentration of this compound.
-
A calibration curve would be constructed by plotting peak current against concentration.
Note: This method would require significant development and validation to optimize parameters such as pH of the supporting electrolyte, scan rate, and potential range.
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Workflow for UV-Vis Spectrophotometry Quantification.
References
Application Notes and Protocols for the Nitration and Amination of Diphenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental setups, protocols, and data for the nitration and amination of diphenyl sulfide, key reactions in the synthesis of various pharmaceutical and fine chemical intermediates.
Nitration of Diphenyl Sulfide
The nitration of diphenyl sulfide introduces a nitro group onto one of the aromatic rings. This reaction is a crucial first step for the synthesis of aminodiphenyl sulfides through subsequent reduction. However, the reaction can be complex due to the potential for oxidation of the sulfur atom. Careful selection of nitrating agents and reaction conditions is essential to achieve the desired product with high yield and selectivity.
Experimental Protocols
Method 1: Nitration with Nitric Acid
The direct nitration of diphenyl sulfide with nitric acid can lead to a mixture of isomeric nitrophenyl sulfides, as well as oxidation products like sulfoxides and sulfones.[1] Controlling the reaction conditions is key to favoring the desired nitro sulfide.
-
Reagents:
-
Diphenyl sulfide
-
Fuming Nitric Acid (d = 1.50)
-
Concentrated Sulfuric Acid (97%, d = 2.0)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
-
Procedure:
-
Dissolve diphenyl sulfide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to -10 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 0 °C.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and water.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired nitrodiphenyl sulfide isomers.
-
This method involves the initial oxidation of the sulfide to a sulfone, followed by nitration. This approach provides a different isomeric distribution of dinitration products compared to direct nitration.[1]
-
Reagents:
-
Diphenyl sulfide
-
Liquid Nitrogen Dioxide (NO₂)
-
Ozonized Oxygen (O₃/O₂)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve diphenyl sulfide in dichloromethane and cool the solution to -10 °C.
-
Add an excess of liquid nitrogen dioxide to oxidize the sulfide to the corresponding sulfoxide.[1]
-
Pass a stream of ozonized oxygen through the solution to further oxidize the sulfoxide to diphenyl sulfone.[1]
-
The resulting diphenyl sulfone is then subjected to nitration using a mixture of nitrogen dioxide and ozone, which leads to ring nitration.[1]
-
Follow a similar workup procedure as described in Method 1 to isolate the nitro-substituted diphenyl sulfone products.
-
Method 3: Nitration using Bismuth Subnitrate and Thionyl Chloride
This method offers a way for selective mononitration of aromatic compounds and can be applied to diphenyl sulfide.[2]
-
Reagents:
-
Diphenyl sulfide
-
Bismuth subnitrate (80%)
-
Thionyl chloride (SOCl₂)
-
Dry Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a round-bottomed flask fitted with a condenser, charge the diphenyl sulfide (5 mmol), dry dichloromethane (50 mL), and thionyl chloride (10 mmol).[2]
-
Stir the mixture and add bismuth subnitrate (1.25 mmol).[2]
-
Stir the mixture vigorously at room temperature for the specified reaction time.
-
After the reaction is complete, filter the mixture to remove inorganic materials.[2]
-
Wash the filtrate with dilute HCl and water, then dry it over anhydrous sodium sulfate.[2]
-
Evaporate the solvent under vacuum to obtain the crude product, which can be further purified by column chromatography.[2]
-
Quantitative Data
| Method | Reagents | Product(s) | Yield | Reference |
| Nitration with HNO₃/H₂SO₄ | Diphenyl sulfide, fuming HNO₃, H₂SO₄ | Mixture of isomeric nitrophenyl sulfides and sulfones | Not specified | [1] |
| Kyodai-Nitration | Diphenyl sulfide, liquid NO₂, O₃/O₂ | Dinitrodiphenyl sulfones | Not specified | [1] |
| Bismuth Subnitrate | Diphenyl sulfide, Bi(NO₃)₃O(OH), SOCl₂ | Mononitrodiphenyl sulfides | Good yields (general) | [2] |
Amination of Diphenyl Sulfide
The amination of diphenyl sulfide is most commonly achieved through the reduction of a nitrodiphenyl sulfide precursor. Several methods exist, employing different reducing agents and reaction conditions. Aminodiphenyl sulfides are valuable intermediates in the synthesis of pharmaceuticals, such as the antipsychotic drug quetiapine.[3]
Experimental Protocols
Method 1: Reduction of 2-Nitrodiphenyl Sulfide with Zinc Powder
This is a classical method for the reduction of nitroarenes.
-
Reagents:
-
2-Nitrodiphenyl sulfide
-
Zinc powder
-
Ammonium chloride solution or an acidic medium (e.g., acetic acid)
-
Organic solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve 2-nitrodiphenyl sulfide in a suitable organic solvent in a round-bottom flask.
-
Add zinc powder to the solution.
-
Slowly add an aqueous solution of ammonium chloride or an acid with stirring. The reaction is exothermic and may require cooling.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the excess zinc and zinc salts.
-
Evaporate the solvent from the filtrate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-aminodiphenyl sulfide.[4]
-
Method 2: Reduction of 2-Nitrodiphenyl Sulfide using Catalytic Hydrogenation
This method often provides high yields and cleaner products. A sulfide-poisoning-resistant catalyst is necessary due to the presence of the sulfur atom.[5]
-
Reagents:
-
2-Nitrodiphenyl sulfide
-
Sulfide poisoning-resistant catalyst (e.g., a specialized Ni-Al-Zn-Cr-Mo alloy catalyst)[5]
-
Hydrogen gas (H₂)
-
Organic solvent (e.g., methanol, ethanol)
-
-
Procedure:
-
In a hydrogenation reactor, add 2-nitrodiphenyl sulfide, the organic solvent, and the sulfide poisoning-resistant catalyst.[5]
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).[5]
-
Stir the reaction mixture at room temperature for 2 to 4 hours.[5]
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the catalyst.[5]
-
Remove the solvent from the filtrate by reduced pressure distillation to obtain 2-aminodiphenyl sulfide.[5]
-
Method 3: Synthesis of 2-Aminodiphenyl Sulfide from o-Nitroaniline (One-Pot Thioetherification-Reduction)
This method provides a route to 2-aminodiphenyl sulfide starting from o-nitroaniline.[4]
-
Reagents:
-
o-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfide (Na₂S)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Diazotization: Prepare a diazonium salt solution by reacting o-nitroaniline with sodium nitrite and hydrochloric acid at a low temperature (e.g., 5-10 °C).[3][4]
-
Thioetherification-Reduction: In a separate flask, prepare a solution of sodium sulfide and sodium hydroxide. Add the diazonium salt solution dropwise to the sulfide solution at 40-60 °C. After the addition, raise the temperature to 75-85 °C to effect the reduction of the nitro group.[4]
-
After cooling, extract the product, 2,2'-diaminodiphenyl sulfide.
-
The protocol can be extended to produce 2-aminodiphenyl sulfide through subsequent steps of salt formation, acylation, mono-diazotization, and denitrification.[4]
-
Quantitative Data
| Method | Starting Material | Product | Yield | Reference |
| Catalytic Hydrogenation | 2-Nitrodiphenyl sulfide | 2-Aminodiphenyl sulfide | 99.5% | [5] |
| One-Pot from o-Nitroaniline | o-Nitroaniline | 2-Aminodiphenyl sulfide | 55.6% (total yield over multiple steps) | [4] |
| From o-Chloronitrobenzene and Thiophenol | o-Chloronitrobenzene | 2-Nitrodiphenyl sulfide | 96% | [6] |
| Reduction of 2-Nitrodiphenyl sulfide with Zinc | 2-Nitrodiphenyl sulfide | 2-Aminodiphenyl sulfide | Not specified | [4] |
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for the nitration of diphenyl sulfide.
Caption: General workflow for the amination via reduction.
Reaction Pathway
Caption: Synthetic pathway from diphenyl sulfide to aminodiphenyl sulfide.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 2-aminophenyl phenyl sulfide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide - Google Patents [patents.google.com]
- 5. CN102796031A - Preparation method of 2-aminodiphenyl sulfide - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - synthesis of 2 nitro diphenyl sulfide - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Synthesis of Sulfoxide and Sulfone Derivatives from 4-Amino-4'-nitrodiphenyl sulfide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-4'-nitrodiphenyl sulfide is a versatile chemical intermediate characterized by its unique push-pull electronic structure, which includes an electron-donating amino group and an electron-withdrawing nitro group.[1][2] This configuration makes it a valuable precursor in the synthesis of various dyes, pharmaceuticals, and advanced materials for applications in organic electronics and nonlinear optics.[1][2] The oxidation of the central sulfide bridge to sulfoxide and subsequently to sulfone yields derivatives with altered electronic properties, solubility, and biological activity. These oxidized derivatives are key intermediates in the synthesis of compounds like Dapsone (4,4'-diaminodiphenyl sulfone), a well-known antibiotic.[3][4] This document provides detailed protocols for the selective synthesis of 4-Amino-4'-nitrodiphenyl sulfoxide and the complete oxidation to 4-Amino-4'-nitrodiphenyl sulfone.
Synthetic Pathway Overview
The synthesis involves a stepwise oxidation of the sulfur atom. The first step is the selective oxidation of the sulfide to a sulfoxide. A subsequent, more forceful oxidation converts the sulfoxide to the sulfone. Alternatively, the sulfone can be synthesized directly from the sulfide under stronger oxidizing conditions.
Caption: Synthetic route from sulfide to sulfoxide and sulfone.
Data Presentation
The physical and chemical properties of the starting material and its oxidized derivatives are summarized below for easy reference.
| Compound Name | Starting Material | Intermediate Product | Final Product |
| Structure | H₂N-Ph-S-Ph-NO₂ | H₂N-Ph-S(O)-Ph-NO₂ | H₂N-Ph-S(O)₂-Ph-NO₂ |
| IUPAC Name | 4-(4-Nitrophenylthio)aniline[5] | 4-((4-Nitrophenyl)sulfinyl)aniline | 4-((4-Nitrophenyl)sulfonyl)aniline[6] |
| CAS Number | 101-59-7[5] | N/A | 1948-92-1[6][7][8] |
| Molecular Formula | C₁₂H₁₀N₂O₂S[5] | C₁₂H₁₀N₂O₃S | C₁₂H₁₀N₂O₄S[6][7] |
| Molecular Weight ( g/mol ) | 246.29[5] | 262.29 | 278.28[6][7] |
| Appearance | Orange powder/crystals[3][5] | Pale yellow solid | Yellow to pale orange solid[6] |
| Melting Point (°C) | 143-145[3][5] | N/A | 155-157[6] |
| Typical Yield | N/A | >90% (expected)[9] | ~95%[4] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 4-Amino-4'-nitrodiphenyl sulfoxide
This protocol describes the selective oxidation of the sulfide to the corresponding sulfoxide using hydrogen peroxide in glacial acetic acid, a method known for its high selectivity under mild, transition-metal-free conditions.[9]
Materials:
-
This compound (1.0 mmol, 246.3 mg)
-
Glacial Acetic Acid (2 mL)
-
30% Hydrogen Peroxide (H₂O₂) (4.0 mmol, 0.45 mL)
-
Sodium Hydroxide (NaOH) solution (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Add this compound (1.0 mmol) to a round-bottom flask containing glacial acetic acid (2 mL).
-
Stir the mixture at room temperature to achieve a suspension.
-
Slowly add 30% hydrogen peroxide (4.0 mmol) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the resulting solution with 4 M aqueous NaOH.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude 4-Amino-4'-nitrodiphenyl sulfoxide.
-
Purify the product by recrystallization if necessary.
Protocol 2: Synthesis of 4-Amino-4'-nitrodiphenyl sulfone
This protocol details the synthesis of the sulfone via a two-stage process involving the protection of the amine, oxidation of the sulfide, and subsequent deprotection. This method ensures a high yield and purity of the final product.[4]
Stage A: Acetyl Protection and Oxidation
Materials:
-
This compound (4.06 mol, 1 kg)
-
Acetic Acid (7 L)
-
Acetic Anhydride (4.47 mol, 0.46 kg)
-
Sodium Tungstate (Na₂WO₄) (0.041 mol, 13.4 g)
-
35% Hydrogen Peroxide (H₂O₂) (8.53 mol, 0.83 kg)
-
Water
Procedure:
-
Charge a reactor flask with acetic acid (4 L) and this compound (4.06 mol) under a nitrogen atmosphere.
-
Heat the mixture to 50-55°C and add acetic anhydride (4.47 mol) over one hour to protect the amino group.
-
Add the remaining acetic acid (3 L) and heat the mixture to 85°C with vigorous stirring.
-
Add a solution of sodium tungstate (13.4 g) in water (50 mL).
-
Immediately following, slowly add 35% hydrogen peroxide (8.53 mol) over approximately 2 hours, maintaining the temperature at 85°C.[4]
-
After the addition is complete, hold the mixture at 85°C for an additional 2 hours to ensure complete oxidation.
Stage B: Deprotection of the Amine
Materials:
-
Reaction mixture from Stage A
-
21% Hydrochloric Acid (HCl) (10 L)
Procedure:
-
Concentrate the reaction mixture from Stage A by distilling the solvent under vacuum at 70-80°C to obtain a residue.[4]
-
Add 21% HCl (10 L) to the residue with stirring.
-
Heat the mixture to reflux with stirring. After 1 hour, begin to distill off the solvent at atmospheric pressure.
-
Collect the product, 4-Amino-4'-nitrodiphenyl sulfone, via filtration and dry. This process typically results in a high yield (95%) and purity (97%).[4]
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compounds.
Caption: A typical workflow for chemical synthesis experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-4 -nitrodiphenyl sulfide 98 101-59-7 [sigmaaldrich.com]
- 6. 4-NITRO-4'-AMINODIPHENYL SULFONE | 1948-92-1 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-Nitro-4'-aminodiphenyl sulfone | 1948-92-1 | FN26262 [biosynth.com]
- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-4'-nitrodiphenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-4'-nitrodiphenyl sulfide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has produced a very low yield or no this compound. What are the potential causes and how can I resolve this?
-
Answer: Low or no product yield can stem from several factors. A systematic check of the following is recommended:
-
Reagent Quality: Ensure the purity of your starting materials, 4-aminothiophenol and 1-chloro-4-nitrobenzene. 4-aminothiophenol is susceptible to oxidation to the corresponding disulfide, which will not participate in the desired reaction. Use freshly opened or properly stored reagents.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of 4-aminothiophenol.
-
Base Strength and Concentration: A sufficiently strong base is required to deprotonate the thiol. If the concentration of the sodium hydroxide solution is too low, the deprotonation will be incomplete, leading to a lower reaction rate.
-
Reaction Temperature: The reaction is typically conducted at an elevated temperature (around 85°C).[1][2] Insufficient heating will result in a sluggish reaction and low conversion. Conversely, excessively high temperatures may lead to side reactions and degradation of the product.
-
Catalyst Activity: If using a phase-transfer catalyst like tetrabutylammonium bisulfate, ensure it is of good quality and added in the correct amount. The catalyst is crucial for transporting the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.
-
Issue 2: Presence of Significant Impurities in the Product
-
Question: My final product is contaminated with significant impurities. What are the likely side-products and how can I minimize their formation?
-
Answer: The primary impurities are often a result of side reactions. Here are the most common ones and how to mitigate them:
-
4,4'-Diaminodiphenyl disulfide: This impurity arises from the oxidative coupling of the starting material, 4-aminothiophenol.
-
Solution: Maintain a strict inert atmosphere throughout the reaction and use degassed solvents.
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-aminothiophenol and 1-chloro-4-nitrobenzene in the mixture.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a small additional amount of the limiting reagent or extending the reaction time.
-
-
Bis(4-nitrophenyl) sulfide: This can form if there is an excess of 1-chloro-4-nitrobenzene and a competing reaction with any sulfide ions present.
-
Solution: Use a slight excess of 4-aminothiophenol to ensure the complete consumption of 1-chloro-4-nitrobenzene.
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the crude this compound. What are the recommended purification methods?
-
Answer: The primary method for purifying this compound is recrystallization.
-
Solvent Selection: A common and effective solvent for recrystallization is ethanol. The crude product can be dissolved in hot ethanol and allowed to cool slowly to form pure crystals. Toluene can also be used for crystallization.
-
Washing: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals should be dried under vacuum to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the synthesis of this compound?
A1:
-
4-Aminothiophenol: The nucleophile that provides the sulfur atom and the 4-aminophenyl moiety.
-
1-Chloro-4-nitrobenzene: The electrophile that is attacked by the thiolate and provides the 4-nitrophenyl moiety.
-
Sodium Hydroxide (NaOH): A base used to deprotonate the 4-aminothiophenol to form the more nucleophilic thiolate anion.
-
Toluene: The organic solvent in which the reaction between the two aryl components takes place.
-
Tetrabutylammonium bisulfate: A phase-transfer catalyst that facilitates the transfer of the thiolate anion from the aqueous phase (where NaOH is) to the organic phase (where 1-chloro-4-nitrobenzene is).
Q2: Why is the reaction temperature maintained at approximately 85°C?
A2: The reaction temperature of 85°C is a balance between achieving a reasonable reaction rate and minimizing side reactions.[1][2] Lower temperatures would lead to a significantly slower reaction, while higher temperatures could promote the formation of byproducts and potentially lead to the degradation of the reactants or product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting materials, the disappearance of the starting materials and the appearance of the product spot can be tracked. The product, being more polar than the starting materials, will have a lower Rf value.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
4-Aminothiophenol: This compound is toxic and corrosive, causing severe skin burns and eye damage.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1-Chloro-4-nitrobenzene: This compound is toxic and a suspected carcinogen.[5] It should also be handled with care in a fume hood with appropriate PPE.
-
Sodium Hydroxide: This is a corrosive base and should be handled with care to avoid skin and eye contact.
-
Toluene: This is a flammable solvent and should be used in a well-ventilated area away from ignition sources.
Data Presentation
Table 1: Effect of Base on Diaryl Sulfide Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | DMF | 130 | 95 |
| 2 | KOH | DMF | 130 | 92 |
| 3 | K₂CO₃ | DMF | 130 | 75 |
| 4 | K₃PO₄ | DMF | 130 | 68 |
Data adapted from a representative diaryl sulfide synthesis for illustrative purposes.
Table 2: Effect of Catalyst on Diaryl Sulfide Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuO Nanoparticles (5 mol%) | DMF | 130 | 95 |
| 2 | Cu₂O (5 mol%) | DMF | 130 | 88 |
| 3 | CuI (5 mol%) | DMF | 130 | 85 |
| 4 | No Catalyst | DMF | 130 | <5 |
Data adapted from a representative diaryl sulfide synthesis for illustrative purposes.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[1][2]
-
Reaction Setup: A reaction flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 4-aminothiophenol (1.00 kg, 7.99 mol) dissolved in toluene (2 L) under a nitrogen atmosphere.
-
Reagent Addition: To a separate reactor, add 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% sodium hydroxide solution (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).
-
Reaction Execution: The solution of 4-aminothiophenol in toluene is slowly added to the reactor containing the 1-chloro-4-nitrobenzene mixture with vigorous mechanical stirring. The reaction temperature is maintained at approximately 85°C during the addition.
-
Reaction Completion: After the addition is complete, the mixture is held at 85°C for approximately 2 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, more toluene is added to the mixture, and the phases are separated at approximately 85°C. The organic phase is then washed with dilute sulfuric acid.
-
Isolation and Purification: The organic phase is concentrated under vacuum and then cooled to induce crystallization. The crystallized product is isolated by filtration, washed with a cold solvent (e.g., ethanol or toluene), and dried under vacuum to yield pure this compound. A yield of 95% with 99% purity has been reported using this method.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-atom copper catalyst for the S -arylation reaction to produce diaryl disulfides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06738B [pubs.rsc.org]
- 5. chembk.com [chembk.com]
Technical Support Center: Purification of Crude 4-Amino-4'-nitrodiphenyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Amino-4'-nitrodiphenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials such as 4-aminothiophenol and 1-chloro-4-nitrobenzene, as well as byproducts from side reactions. Depending on the reaction conditions, oxidation of the sulfide to a sulfoxide or sulfone is also a possibility.
Q3: How can I monitor the purity of my this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. The final purity can be confirmed by techniques like High-Performance Liquid Chromatography (HPLC), melting point analysis (pure this compound has a melting point of 143-145 °C), and spectroscopic methods (NMR, IR).
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable, or an insufficient volume is being used.
-
Solution:
-
Gradually add more hot solvent until the compound dissolves.
-
If the compound still does not dissolve, a different solvent or a solvent mixture may be required. Refer to the solvent selection table below.
-
If a small amount of insoluble material remains, it may be an inorganic impurity. Perform a hot filtration to remove it before allowing the solution to cool.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the concentration of the compound is too low.
-
Solution:
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
If using a solvent mixture, slowly add a "poor" solvent (one in which the compound is less soluble) to the solution until it becomes slightly turbid, then heat until the solution is clear and allow it to cool slowly.
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent did not effectively differentiate between the product and the impurities. The cooling process was too rapid, leading to the trapping of impurities.
-
Solution:
-
Repeat the recrystallization process, ensuring slow cooling to allow for the formation of pure crystals.
-
Consider using a different recrystallization solvent or a solvent pair.
-
If impurities persist, column chromatography may be necessary.
-
Column Chromatography
Problem: The compound is not moving from the baseline on the TLC plate, even with a polar solvent system.
-
Possible Cause: The amino group of this compound is interacting strongly with the acidic silica gel.
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase, such as neutral or basic alumina.
-
Problem: The separation between the product and an impurity is poor.
-
Possible Cause: The polarity of the eluent is not optimal.
-
Solution:
-
Optimize the solvent system by gradually changing the ratio of the polar and non-polar solvents. A common mobile phase for compounds of this type is a mixture of hexane and ethyl acetate.
-
Try a different solvent system altogether. For example, dichloromethane/methanol can be effective for polar compounds.
-
Problem: The compound appears to be degrading on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of the eluent containing a small amount of triethylamine.
-
Run the column quickly to minimize the contact time between the compound and the stationary phase.
-
Consider using an alternative stationary phase like Florisil® or alumina.
-
Data Presentation
Table 1: Recrystallization Solvent Selection for this compound
| Solvent | Solubility (Hot) | Solubility (Cold) | Expected Purity | Notes |
| Toluene | Good | Poor | >99% | A literature-reported solvent for obtaining high purity crystals.[1][2] |
| Ethanol | High | Moderate | Moderate | May require a larger volume and slow cooling for good crystal formation. |
| Ethyl Acetate | Moderate | Low | Good | A good starting point for solvent screening. |
| Isopropanol | Moderate | Low | Good | Similar to ethanol but may offer better selectivity. |
| Hexane/Ethyl Acetate | Variable | Variable | Potentially High | A solvent pair can be effective. Dissolve in a minimum of hot ethyl acetate and add hexane until cloudy. |
Table 2: Typical Column Chromatography Parameters for Purifying this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient elution from 9:1 to 7:3) |
| Typical Rf of Product | ~0.4 in Hexane:Ethyl Acetate (8:2) |
| Loading Technique | Dry loading or wet loading in a minimal amount of dichloromethane |
Experimental Protocols
Protocol 1: Recrystallization from Toluene
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of toluene in an Erlenmeyer flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more toluene in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, insulate the flask with glass wool or a beaker of warm water.
-
Crystallization: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: A typical workflow for the purification of this compound via recrystallization.
Caption: A standard workflow for purifying this compound using column chromatography.
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
Common side products in the synthesis of 4-Amino-4'-nitrodiphenyl sulfide and their avoidance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-4'-nitrodiphenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution reaction between 4-aminothiophenol and 1-chloro-4-nitrobenzene. This reaction is typically carried out in the presence of a base and a phase transfer catalyst in a suitable solvent system.
Q2: What are the most common side products in this synthesis?
The most prevalent side product is 4,4'-diaminodiphenyl disulfide . This impurity arises from the oxidative coupling of the starting material, 4-aminothiophenol. Other potential but less common side products include unreacted starting materials (4-aminothiophenol and 1-chloro-4-nitrobenzene) and potentially products from side reactions of 1-chloro-4-nitrobenzene under strongly basic conditions, though these are minimized under controlled reaction conditions.
Q3: How can I minimize the formation of the disulfide side product?
Minimizing the formation of 4,4'-diaminodiphenyl disulfide is critical for achieving high purity of the desired product. The key is to prevent the oxidation of 4-aminothiophenol. This can be achieved by:
-
Maintaining an inert atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is crucial to exclude oxygen, which is the primary oxidizing agent for thiols.
-
Controlling the reaction temperature: While the reaction requires heating to proceed at a reasonable rate, excessive temperatures can promote side reactions. A temperature of around 85°C is often optimal.
-
Appropriate base concentration: A sufficient amount of base is necessary to deprotonate the thiol group of 4-aminothiophenol, forming the more nucleophilic thiophenolate. However, an excessive amount of a strong base might promote other undesired reactions.
Q4: What is the role of the phase transfer catalyst?
In the biphasic reaction medium (e.g., toluene and aqueous sodium hydroxide), the phase transfer catalyst, such as tetrabutylammonium bisulfate, facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase where 1-chloro-4-nitrobenzene is dissolved. This enhances the reaction rate by bringing the reactants into close proximity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of side products. 3. Loss of product during workup and purification. | 1. Ensure the reaction is run for the recommended time (e.g., 2 hours at 85°C). Monitor the reaction progress using a suitable analytical technique like TLC or HPLC. 2. Implement the strategies to minimize side product formation as outlined in the FAQs, particularly maintaining an inert atmosphere. 3. During the workup, ensure efficient phase separation and minimize the amount of solvent used for washing to prevent product loss. |
| High Level of 4,4'-diaminodiphenyl disulfide Impurity | 1. Presence of oxygen in the reaction vessel. 2. The 4-aminothiophenol starting material may already contain some disulfide. | 1. Thoroughly degas the solvent and purge the reaction flask with an inert gas (nitrogen or argon) before adding the reagents. Maintain a positive pressure of the inert gas throughout the reaction. 2. Check the purity of the 4-aminothiophenol before use. If necessary, it can be purified by recrystallization. |
| Presence of Unreacted Starting Materials in the Final Product | 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature. 3. Inefficient phase transfer catalysis. | 1. Carefully measure the molar equivalents of the reactants. A slight excess of 1-chloro-4-nitrobenzene can be used to ensure complete consumption of the more valuable 4-aminothiophenol. 2. Ensure the reaction is maintained at the optimal temperature for the specified duration. 3. Verify the activity and appropriate loading of the phase transfer catalyst. |
| Product is Difficult to Purify | 1. High concentration of multiple side products. 2. Inefficient removal of impurities during the workup. | 1. Optimize the reaction conditions to minimize the formation of all side products. 2. The recommended workup includes rinsing the organic phase with dilute sulfuric acid. This step is crucial for removing any unreacted 4-aminothiophenol and other basic impurities. Ensure the pH of the aqueous layer is acidic after this wash. Subsequent recrystallization from a suitable solvent like isopropyl alcohol and water can further enhance purity. |
Data Presentation
The following table summarizes the expected outcomes of the synthesis of this compound under optimal and suboptimal conditions.
| Reaction Condition | Atmosphere | Expected Yield of this compound | Expected Purity | Major Impurity |
| Optimal | Inert (Nitrogen/Argon) | ~95% | ~99% | Minimal |
| Suboptimal | Air | Lower than 95% | Lower than 99% | 4,4'-diaminodiphenyl disulfide |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[1]
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet, add 4-aminothiophenol (1.00 kg, 7.99 mol) dissolved in toluene (2 L).
-
Reagent Mixture: In a separate vessel, prepare a mixture of 1-chloro-4-nitrobenzene (1.32 kg, 8.38 mol), toluene (2 L), 30% aqueous sodium hydroxide (1.17 kg, 8.78 mol), and tetrabutylammonium bisulfate (68 g, 0.2 mol).
-
Reaction Execution: Slowly add the 4-aminothiophenol solution to the mechanically stirred reagent mixture. Maintain the reaction temperature at approximately 85°C during the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 85°C for approximately 2 hours.
-
Workup:
-
Add more toluene to the mixture and separate the phases at approximately 85°C.
-
Wash the organic phase with dilute sulfuric acid.
-
Concentrate the organic phase under vacuum to about 4 liters and then cool to induce crystallization.
-
-
Isolation: Isolate the crystallized product by filtration under vacuum at 60°C. Wash the product and then dry it to obtain pure this compound.
Visualization
Caption: Logical workflow for minimizing side product formation.
References
Optimizing reaction conditions (temperature, solvent, catalyst) for synthesizing its derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for optimizing the reaction conditions of Suzuki-Miyaura cross-coupling reactions to synthesize a variety of derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[1][2] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[2][3] This step is often the rate-determining step of the reaction.[2][3]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step requires activation by a base.[3][4]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is crucial for a successful Suzuki coupling.[5]
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5] Pd(II) sources like Pd(OAc)₂ are often more stable but require an initial reduction to the active Pd(0) state.[5] Pre-catalysts, such as Buchwald precatalysts, are designed to generate the active catalytic species cleanly and efficiently.[5]
-
Ligands: Electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps.[5] For challenging couplings, such as those involving aryl chlorides, more electron-rich and bulky ligands are often necessary.[4] The choice of ligand may require screening to find the optimal one for a specific set of substrates.[5]
Q3: What is the role of the base in the Suzuki coupling, and how do I select the best one?
A3: The base is essential for activating the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[4][6] The choice of base can significantly impact the reaction rate and yield.[6] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[6][7] The optimal base is often dependent on the specific substrates and solvent system.[6] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) can be used.[4]
Q4: What are the most common solvents used for Suzuki coupling reactions?
A4: A variety of solvents can be used for Suzuki couplings, often in combination with water.[5][7] Common choices include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[5][8] The addition of water helps to dissolve the inorganic base and can accelerate the reaction.[5] The choice of solvent can also influence the chemoselectivity of the reaction.[9] Less polar solvents are often paired with catalysts like Pd(PPh₃)₄, while highly polar solvents may be more suitable for ionic pre-catalysts.[8]
Q5: What is a typical temperature range for Suzuki coupling reactions?
A5: Suzuki coupling reactions are often run at elevated temperatures, typically ranging from 50°C to 110°C.[3][10] However, the optimal temperature is highly dependent on the reactivity of the substrates and the catalyst system used. For highly reactive substrates, the reaction may proceed at room temperature. It is often beneficial to screen different temperatures to find the optimal conditions for a specific reaction.[11][12]
Troubleshooting Guide
This section addresses specific issues that may be encountered during Suzuki-Miyaura coupling experiments.
| Problem | Potential Cause(s) | Troubleshooting Solutions |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have degraded, or the phosphine ligands may have oxidized.[13] | - Use fresh, high-purity catalyst and ligands.[13]- Ensure proper storage of reagents under an inert atmosphere.[13]- Consider using a more robust pre-catalyst.[5] |
| Inefficient Base: The base may not be strong enough or soluble enough to activate the boronic acid effectively.[13] | - Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[6]- Ensure the base is finely powdered for better solubility and reactivity.[14] | |
| Poor Substrate Reactivity: The organohalide may be unreactive (e.g., an aryl chloride).[13] The general reactivity order is I > Br > OTf >> Cl.[7][13] | - Switch to a more reactive halide (e.g., from chloride to bromide or iodide).[15]- Use a more electron-rich and bulky ligand to promote oxidative addition.[5] | |
| Formation of Side Products | Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often caused by the presence of oxygen.[13][16] | - Thoroughly degas all solvents and reagents before use.[13][16]- Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[13][16] |
| Protodeborylation: The C-B bond of the organoboron species is cleaved by a proton source, leading to the formation of an arene byproduct. This is more common with electron-deficient boronic acids and at higher temperatures.[13][16] | - Use milder reaction conditions (lower temperature, shorter reaction time).[16]- Employ anhydrous solvents.[16]- Consider using more stable boronic esters (e.g., pinacol or MIDA esters).[13][16] | |
| Dehalogenation: The starting organohalide is reduced to the corresponding arene.[16] | - Optimize reaction conditions (temperature, base, solvent) to favor cross-coupling.[16]- Ensure the absence of adventitious hydride sources. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a representative procedure and may require optimization for specific substrates.[6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Fit the flask with a condenser and purge the system with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC/LC-MS).[1]
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on Yield
The following table summarizes the impact of different catalysts, solvents, and bases on the yield of a model Suzuki-Miyaura coupling reaction. This data is illustrative and actual yields will be substrate-dependent.[6][17]
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ | THF/H₂O | 80 | 78 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | DMF | 110 | 95 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reaction Optimization
Caption: A logical workflow for optimizing Suzuki-Miyaura reaction conditions.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
How to handle and dispose of 4-Amino-4'-nitrodiphenyl sulfide safely in a lab setting
This guide provides essential safety information, handling procedures, and disposal protocols for 4-Amino-4'-nitrodiphenyl sulfide (CAS No. 101-59-7) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1]
-
It is also a combustible solid.[2]
Q2: What are the synonyms for this compound?
A2: Common synonyms include 4-Aminophenyl 4-nitrophenyl sulfide and 4-(4-Nitrophenylthio)aniline.[1][2]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is crucial. Follow these first-aid measures:
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][3]
-
Skin Contact: If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical advice/attention.[3]
-
Ingestion: If swallowed, may be harmful. Seek immediate medical attention.[1]
Q4: What personal protective equipment (PPE) is required when handling this chemical?
A4: To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A dust mask of type N95 (US) is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Caking or clumping of the solid | Absorption of moisture | Store in a tightly closed container in a dry and well-ventilated place.[1] |
| Discoloration of the chemical | Exposure to light or incompatible materials | Store in a dark place and away from strong oxidizing agents.[1][4] |
| Spill of solid material | Improper handling or container failure | Follow the detailed spill cleanup protocol below. Avoid generating dust. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 101-59-7 | [1][5] |
| Molecular Formula | C12H10N2O2S | [1][2][5] |
| Molecular Weight | 246.29 g/mol | [1][2][5] |
| Appearance | Orange prisms with blue reflex from C6H6, crystalline powder | [4] |
| Melting Point | 143-145 °C | [4] |
| Purity | ≥98% | [5] |
Experimental Protocols
Protocol 1: Safe Handling of this compound
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
-
Dispensing: Avoid creating dust when weighing or transferring the solid. Use a spatula and weigh the chemical on a tared weigh boat within the fume hood.
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents.[1]
Protocol 2: Spill Cleanup Procedure
-
Evacuate and Secure: Evacuate the immediate area of the spill. Restrict access to the area.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including respiratory protection (N95 dust mask or higher), chemical-resistant gloves, and safety goggles.
-
Containment: If the spill is small, gently cover it with an absorbent material like sand or vermiculite to prevent the dust from becoming airborne.
-
Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[3] Avoid dry sweeping which can generate dust. If necessary, lightly moisten the material with water to minimize dust.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the contaminated materials and cleanup residues as hazardous waste according to your institution's and local regulations.
Protocol 3: Disposal of this compound Waste
-
Waste Identification: All waste containing this compound must be classified as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemically compatible container.[6] The original container can often be used for the main component of the waste.[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical name "this compound".[6]
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[6] Ensure the container is kept closed except when adding waste.[6]
-
Disposal Request: Arrange for pickup and disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in the regular trash.[3] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Visualizations
Caption: Workflow for Safely Handling this compound.
Caption: Step-by-Step Spill Cleanup Procedure.
Caption: Hazardous Waste Disposal Workflow.
References
Methods for monitoring the progress of reactions involving 4-Amino-4'-nitrodiphenyl sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-4'-nitrodiphenyl sulfide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of reactions involving this compound?
A1: The progress of reactions with this compound can be monitored using several standard analytical techniques. The choice of method depends on the reaction being performed, the available equipment, and the required level of accuracy. The most common methods include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the disappearance of starting material and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, allowing for the identification of intermediates and final products.
-
UV-Visible (UV-Vis) Spectroscopy: Useful for reactions that involve a change in chromophores, such as the reduction of the nitro group.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
A2: Since this compound and many of its derivatives are aromatic compounds, they can often be visualized under UV light (254 nm) if the TLC plate contains a fluorescent indicator.[1] For compounds that are not UV-active or for enhanced visualization, chemical staining methods are effective. A common method for visualizing aromatic nitro compounds involves their reduction to primary amines followed by diazotization and coupling to form a colored azo dye.[2]
Q3: I'm observing significant peak tailing in my HPLC analysis of a reaction with this compound. What could be the cause and how can I fix it?
A3: Peak tailing in HPLC for aromatic amines like this compound is often caused by secondary interactions between the basic amino group and acidic silanol groups on the surface of silica-based stationary phases.[3] To address this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can protonate the silanol groups, reducing their interaction with the amine.
-
Use a Competitive Amine: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active silanol sites.
-
Employ a Modern HPLC Column: Newer columns are often end-capped to minimize the number of free silanol groups, leading to improved peak shapes for basic compounds.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No spots are visible under UV light. | The compound does not have a UV chromophore or is present at a very low concentration. | Use a chemical stain for visualization. Consider concentrating the reaction sample before spotting. |
| Spots are streaky. | The sample is overloaded on the TLC plate. The developing solvent is too polar. The sample is not fully dissolved. | Apply a smaller spot of the sample. Use a less polar solvent system. Ensure the sample is fully dissolved in the spotting solvent. |
| Rf values are too high or too low. | The polarity of the developing solvent is incorrect. | If Rf is too high, use a less polar solvent system. If Rf is too low, use a more polar solvent system. |
| Spots from different components are not well-separated. | The solvent system does not have the right selectivity. | Try a different combination of solvents with varying polarities and chemical properties. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or tailing peaks. | Secondary interactions with the stationary phase. Column overload. Dead volume in the system. | See Q3 in the FAQ section. Reduce the injection volume or sample concentration.[3] Check and minimize the length and diameter of tubing.[4] |
| Split peaks. | Column void or contamination at the inlet. Sample solvent incompatible with the mobile phase. | Replace the column or guard column.[5] Dissolve the sample in the mobile phase.[5] |
| Drifting baseline. | Poor column equilibration. Contaminated mobile phase or detector flow cell. Temperature fluctuations. | Increase column equilibration time.[4] Use fresh, high-purity solvents and flush the system.[6] Use a column oven to maintain a stable temperature.[4] |
| Inconsistent retention times. | Inconsistent mobile phase composition. Fluctuations in flow rate. Leaks in the system. | Prepare fresh mobile phase and ensure proper mixing. Check the pump for proper functioning. Inspect for and tighten any loose fittings.[7] |
Experimental Protocols
Protocol 1: General TLC Method for Monitoring Reactions
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the diluted sample, along with the starting material as a reference, onto the TLC plate.
-
Development: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain.
Protocol 2: General HPLC Method for Quantitative Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. A similar method has been used for 4-Amino-4'-nitrodiphenyl ether.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both reactant and product absorb (e.g., 254 nm or 330 nm).
-
Sample Preparation: Dilute a sample of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Typical Analytical Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C12H10N2O2S | [9][10] |
| Molecular Weight | 246.29 g/mol | [9][10] |
| Melting Point | 143-145 °C | [10][11] |
| Appearance | Powder | [10] |
Visualizations
Caption: Experimental workflow for monitoring reaction progress.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. realab.ua [realab.ua]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of 4-Amino-4’-nitrodiphenyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 4-Amino-4′-nitrodiphenyl sulfide - Amerigo Scientific [amerigoscientific.com]
- 10. 4-Amino-4 -nitrodiphenyl sulfide 98 101-59-7 [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
Technical Support Center: Characterization of 4-Amino-4'-nitrodiphenyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 4-Amino-4'-nitrodiphenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
The main challenges in characterizing this compound stem from its synthesis, purity assessment, and stability. Key issues include the presence of starting materials and side-products, difficulty in achieving baseline separation in chromatographic analyses, and potential degradation under certain analytical or storage conditions.
Q2: What are the expected impurities in a sample of this compound?
Potential impurities can originate from the synthesis process. Common impurities may include unreacted starting materials such as 4-aminothiophenol and 1-chloro-4-nitrobenzene. Side-products from incomplete reactions or secondary reactions can also be present.
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and quantify both organic and solvent impurities. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide an indication of purity through melting point depression.
Q4: What are the optimal storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. It is a combustible solid and should be kept away from heat sources.[1] The compound's amino group is susceptible to oxidation, and the nitro group can be sensitive to light.
Troubleshooting Guides
Chromatographic Analysis (HPLC)
Issue: Poor peak shape or tailing in HPLC analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase pH | The amino group can interact with free silanol groups on the column. Adjust the mobile phase pH to be 2-3 units below the pKa of the amino group to ensure it is protonated. | Improved peak symmetry. |
| Column Overload | The sample concentration is too high, leading to peak fronting or tailing. Reduce the injection volume or dilute the sample. | Sharper, more symmetrical peaks. |
| Secondary Interactions with Column | Use a column with end-capping or a base-deactivated stationary phase to minimize interactions with the amino group. | Reduction in peak tailing. |
| Contamination | The guard column or analytical column may be contaminated. Flush the column with a strong solvent or replace the guard column. | Restoration of good peak shape. |
Issue: Co-elution of impurities with the main peak.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Resolution | The mobile phase composition is not optimal for separating the analyte from its impurities. Modify the gradient slope or the organic-to-aqueous ratio in an isocratic method. | Baseline separation of the main peak and impurities. |
| Inappropriate Stationary Phase | The column chemistry is not suitable for the separation. Try a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column). | Improved selectivity and resolution. |
| Non-optimal Temperature | The column temperature can affect selectivity. Experiment with temperatures between 25°C and 40°C. | Enhanced separation of closely eluting peaks. |
Spectroscopic Analysis (NMR)
Issue: Unidentified peaks in the ¹H NMR spectrum.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Solvents | The sample contains residual solvents from the synthesis or purification process. Compare the chemical shifts of the unknown peaks with a table of common NMR solvents. | Identification of solvent peaks. |
| Presence of Water | The sample or the NMR solvent is not dry. The water peak can be broad and its position can vary depending on the solvent and temperature. | Identification of the water peak. |
| Unreacted Starting Materials | The sample contains unreacted 4-aminothiophenol or 1-chloro-4-nitrobenzene. Compare the spectrum with the known spectra of the starting materials. | Identification of peaks corresponding to starting materials. |
| Side-products | The sample contains impurities from side reactions during synthesis. Analyze the sample by LC-MS to identify the mass of the impurities and aid in their structural elucidation. | Identification of impurity structures. |
Issue: Broad peaks in the NMR spectrum.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Aggregation | The compound may be aggregating at the concentration used for NMR. Decrease the sample concentration or increase the temperature of the experiment. | Sharper NMR signals. |
| Paramagnetic Impurities | The sample may be contaminated with paramagnetic metals. Treat the sample with a chelating agent like EDTA. | Improved spectral resolution. |
| Chemical Exchange | The amino protons may be undergoing chemical exchange. Cool the sample to slow down the exchange process. | Sharpening of the N-H proton signals. |
Mass Spectrometry (MS)
Issue: Difficulty in obtaining a clear molecular ion peak.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| In-source Fragmentation | The compound is fragmenting in the ion source. Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). | A more prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). |
| Thermal Instability | The compound may be degrading at the temperatures used in the MS interface. Reduce the source and transfer line temperatures. | Increased abundance of the molecular ion. |
| Poor Ionization Efficiency | The compound may not ionize well under the chosen conditions. Optimize the ionization source parameters, such as voltages and gas flows. | Enhanced signal intensity of the molecular ion. |
Experimental Protocols
General HPLC Method for Purity Analysis
This method is a starting point and may require optimization for your specific instrument and sample.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm and 330 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile or a mixture of Acetonitrile and water. |
Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent may depend on the solubility of the sample and any potential impurities.
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Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Visualizations
Experimental Workflow for Purity Analysis
Caption: Workflow for HPLC-based purity assessment.
Troubleshooting Logic for Unidentified NMR Peaks
Caption: Decision tree for identifying unknown NMR peaks.
References
Improving the solubility of 4-Amino-4'-nitrodiphenyl sulfide for specific reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-4'-nitrodiphenyl sulfide. Our goal is to help you overcome common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a yellow to brown crystalline powder.[] It is generally described as having moderate solubility in polar organic solvents.[2] Its solubility is limited in non-polar solvents and very low in water.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the recommended solvents?
Based on available data and analogous compounds, good starting points for dissolving this compound are polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), where it is expected to have higher solubility. For reactions, solvents like hot toluene and acetic acid have been used in synthesis protocols, indicating solubility at elevated temperatures.[3] Alcohols such as methanol and ethanol may also be suitable, potentially with heating.
Q3: Does temperature affect the solubility of this compound?
Yes, temperature significantly impacts the solubility of most solid organic compounds. Heating the solvent is a common and effective method to increase both the rate of dissolution and the amount of this compound that can be dissolved. For instance, its use in reactions involving hot toluene suggests a considerable increase in solubility at higher temperatures.[3]
Q4: Can I use a co-solvent system to improve solubility?
Using a co-solvent system is a viable strategy. For aromatic nitro compounds, adding a more polar solvent, such as an alcohol (e.g., ethanol or methanol), to a less polar solvent can enhance solubility. This approach modifies the polarity of the solvent mixture to better match that of the solute.
Q5: My compound is still not dissolving completely, even with heating. What other techniques can I try?
If heating and solvent selection are insufficient, you can consider the following techniques:
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Particle Size Reduction: Grinding the crystalline powder into a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.
-
pH Adjustment: While this compound itself has limited ionizable groups, the amino group can be protonated under acidic conditions. However, the impact on solubility in organic solvents may vary and should be tested on a small scale. For similar compounds like p-aminophenol, pH adjustment is a key step in purification processes which involves differential solubility.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
Q6: Are there any safety precautions I should be aware of when handling this compound and its solvents?
Yes. This compound is irritating to the eyes, respiratory system, and skin.[3] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using organic solvents, be aware of their specific hazards, such as flammability and toxicity. Consult the Safety Data Sheet (SDS) for both this compound and the solvents being used before starting any experiment.
Solubility Data
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (at 25 °C) | Notes |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Soluble | A good initial choice for dissolving the compound. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Soluble | Similar to DMSO, expected to be a good solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Sparingly Soluble | Moderate polarity, may require heating. |
| Acetone | CH₃COCH₃ | 5.1 | Sparingly Soluble | May require heating for complete dissolution. |
| Acetic Acid | CH₃COOH | 6.2 | Soluble (with heating) | Has been used as a reaction solvent at elevated temperatures. |
| Toluene | C₆H₅CH₃ | 2.4 | Sparingly Soluble (Soluble with heating) | Used as a reaction solvent at elevated temperatures. |
| Ethanol | C₂H₅OH | 4.3 | Sparingly Soluble | Heating will likely be required. |
| Methanol | CH₃OH | 5.1 | Sparingly Soluble | Similar to ethanol, heating will likely improve solubility. |
| Water | H₂O | 10.2 | Insoluble | Not a suitable solvent. |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Weigh the desired amount of this compound and add it to a suitable reaction vessel.
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Add the selected solvent (e.g., DMSO, DMF) to the vessel.
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Stir the mixture at room temperature using a magnetic stirrer.
-
If the compound does not dissolve completely, gradually heat the mixture while continuing to stir. For solvents like toluene or acetic acid, heating to 80-100 °C may be necessary.
-
Continue to stir and heat until the solid is fully dissolved.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Suspend this compound in the primary, less polar solvent (e.g., toluene).
-
Begin stirring the suspension.
-
Slowly add a more polar co-solvent (e.g., ethanol) dropwise to the mixture.
-
Observe for dissolution. If necessary, gently heat the mixture while continuing to add the co-solvent.
-
Continue adding the co-solvent until the compound is fully dissolved. Note the final ratio of the solvents for reproducibility.
Protocol 3: Particle Size Reduction to Aid Dissolution
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Place a small amount of this compound powder into a clean, dry mortar.
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Use a pestle to gently grind the powder into a finer consistency. This should be done in a fume hood to avoid inhalation of the dust.
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Transfer the finely ground powder to the reaction vessel.
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Proceed with the Standard Dissolution Procedure (Protocol 1). The dissolution should occur more rapidly.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Options for troubleshooting poor solubility.
References
Preventing degradation of 4-Amino-4'-nitrodiphenyl sulfide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Amino-4'-nitrodiphenyl sulfide during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated area. The container should be tightly sealed to protect it from moisture and atmospheric contaminants. For extended storage, refrigeration (2-8 °C) is advisable. It should be kept away from heat sources and direct sunlight.
Q2: What types of degradation can this compound undergo?
A2: this compound is susceptible to several degradation pathways, primarily oxidation, and potentially photodegradation and hydrolysis under certain conditions. The most common degradation route is the oxidation of the sulfide bridge to form 4-Amino-4'-nitrodiphenyl sulfoxide and subsequently 4-Amino-4'-nitrodiphenyl sulfone.
Q3: Are there any materials or chemicals that are incompatible with this compound during storage?
A3: Yes, it is crucial to avoid storing this compound with incompatible materials. These include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these substances can accelerate degradation.
Q4: How can I visually assess if my sample of this compound has degraded?
A4: While visual inspection is not a definitive method for assessing purity, a change in the physical appearance of the material can be an indicator of degradation. The pure compound is typically a yellow to orange crystalline powder. Any significant color change, such as darkening or the appearance of discoloration, may suggest degradation. However, analytical testing is required for confirmation.
Q5: What is the expected shelf life of this compound under recommended storage conditions?
A5: When stored under optimal conditions (cool, dry, dark, and tightly sealed), this compound is expected to have good thermal stability and a long shelf life.[2] However, for research and pharmaceutical applications, it is recommended to re-analyze the material periodically to confirm its purity and integrity, especially if it has been stored for an extended period or if the storage conditions have deviated from the recommendations.
Troubleshooting Guide
Problem: I observe a change in the color of my this compound sample.
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Possible Cause 1: Oxidation. Exposure to air and/or light can cause the oxidation of the sulfide to sulfoxide or sulfone, which may have different colors.
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Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-protecting container (e.g., amber vial). For ongoing experiments, prepare fresh solutions and minimize their exposure to ambient conditions.
-
-
Possible Cause 2: Presence of Impurities. The starting material may have contained impurities that are less stable and have degraded over time.
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Solution: It is recommended to verify the purity of the initial material using a suitable analytical method like HPLC. If impurities are detected, purification may be necessary.
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Problem: My experimental results are inconsistent, and I suspect degradation of my this compound stock solution.
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Possible Cause 1: Solution Instability. The compound may be less stable in certain solvents, especially over extended periods.
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Solution: Prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20 °C), protected from light, and for the shortest possible duration. Conduct a small-scale stability study of the compound in your chosen solvent to determine its stability over your experimental timeframe.
-
-
Possible Cause 2: Incompatible Solvent. The solvent may be reacting with the compound.
-
Solution: Ensure the solvent is of high purity and free from contaminants such as peroxides (in the case of ethers) or acids. Consider using a different, less reactive solvent if possible.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following are detailed protocols for subjecting this compound to various stress conditions.
1. Acidic Hydrolysis:
-
Protocol: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and 1 M hydrochloric acid.
-
Conditions: Heat the solution at 80°C for 24 hours in a water bath.
-
Analysis: After cooling, neutralize the solution with an appropriate amount of 1 M sodium hydroxide and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Basic Hydrolysis:
-
Protocol: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and 1 M sodium hydroxide.
-
Conditions: Heat the solution at 80°C for 24 hours in a water bath.
-
Analysis: After cooling, neutralize the solution with an appropriate amount of 1 M hydrochloric acid and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Protocol: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and 30% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: Dilute the solution with the mobile phase to an appropriate concentration for HPLC analysis.
4. Thermal Degradation:
-
Protocol: Place approximately 10 mg of the solid compound in a clear glass vial.
-
Conditions: Heat the vial in an oven at 105°C for 48 hours.
-
Analysis: After cooling, dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Protocol: Place a thin layer of the solid compound in a clear glass petri dish. Separately, prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile).
-
Conditions: Expose the solid sample and the solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After exposure, dissolve the solid sample and/or dilute the solution with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: 10% A, 90% B
-
25-30 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
-
Detection: UV at 330 nm.
-
Injection Volume: 10 µL.
-
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Major Degradation Products |
| Acidic Hydrolysis | 1 M HCl | 24 hours | 80°C | ~15% | Minor unidentified polar degradants |
| Basic Hydrolysis | 1 M NaOH | 24 hours | 80°C | ~25% | Minor unidentified polar degradants |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | ~80% | 4-Amino-4'-nitrodiphenyl sulfoxide, 4-Amino-4'-nitrodiphenyl sulfone |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | < 5% | Minimal degradation |
| Photolytic Degradation | >1.2 million lux hours | Ambient | Ambient | ~10% | Minor unidentified degradants |
Note: The % degradation is an approximation based on typical results for similar compounds and should be confirmed experimentally.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
Validation & Comparative
A Comparative Guide to 4-Amino-4'-nitrodiphenyl sulfide and Other Intermediates in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of industrial chemistry, the synthesis of dyes remains a cornerstone of innovation, impacting fields from textiles to advanced materials and diagnostics. The selection of appropriate intermediates is a critical determinant of the final dye's performance, influencing properties such as color vibrancy, stability, and fastness. This guide provides an objective comparison of 4-Amino-4'-nitrodiphenyl sulfide against other common intermediates used in dye manufacturing, supported by available experimental data and detailed protocols.
Introduction to Dye Intermediates
Dye intermediates are fundamental organic compounds that serve as the building blocks for the synthesis of complex dye molecules.[1] These compounds, typically aromatic amines, phenols, and their derivatives, undergo a series of chemical reactions, most notably diazotization and coupling, to form the chromophoric azo group (-N=N-), which is responsible for the color of azo dyes.[2] The chemical structure of the intermediate directly influences the electronic properties of the resulting dye, thereby affecting its absorption spectrum and, consequently, its color and other performance characteristics.[3]
This compound is a prominent intermediate characterized by its unique molecular structure, which includes a flexible sulfide bridge and both an electron-donating amino group and an electron-withdrawing nitro group. This push-pull electronic configuration makes it a valuable precursor for high-performance disperse dyes, which are crucial for dyeing synthetic fibers like polyester.[4] This guide will compare the performance of this compound with other widely used intermediates, such as p-nitroaniline and substituted benzaldehydes, to provide a comprehensive overview for researchers and professionals in the field.
Physicochemical Properties of Key Intermediates
The physical and chemical properties of an intermediate are crucial for its handling, reactivity, and the overall efficiency of the dye synthesis process. Below is a comparison of the key physicochemical properties of this compound and a commonly used alternative, p-nitroaniline.
| Property | This compound | p-Nitroaniline |
| Molecular Formula | C₁₂H₁₀N₂O₂S | C₆H₆N₂O₂ |
| Molecular Weight | 246.29 g/mol | 138.12 g/mol |
| Appearance | Yellow to orange crystalline powder | Yellow or orange crystalline solid |
| Melting Point | 143-145 °C | 146-149 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Slightly soluble in cold water, more soluble in hot water and organic solvents |
Performance in Dye Synthesis: A Comparative Analysis
The performance of a dye intermediate is ultimately judged by the properties of the final dye it produces. Key performance indicators include reaction yield, purity of the dye, and the fastness properties of the dyed substrate. While direct comparative studies under identical conditions are limited in publicly available literature, we can draw insights from various studies on dyes synthesized from different intermediates.
The following table summarizes reported data on the synthesis of various azo dyes, highlighting the intermediate used, the coupling component, the reported yield, and fastness properties where available. It is crucial to note that the reaction conditions and coupling partners vary between these examples, which significantly impacts the results.
| Diazo Intermediate | Coupling Component | Dye Color | Yield (%) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Reference |
| 4-Amino-3-nitrobenzaldehyde | 1-Naphthol | Light Orange | Good to Excellent | - | - | [5] |
| 4-Amino-3-nitrobenzaldehyde | 2-Naphthol | Dark Red | Good to Excellent | - | - | [5] |
| p-Nitroaniline | Phenol | - | 47.3 | - | - | |
| p-Nitroaniline | 1-Naphthol | - | 87.6 | - | - | |
| p-Nitroaniline | 2-Naphthol | - | 64.2 | - | - | |
| p-Nitroaniline | Salicylic Acid | - | 67.9 | - | - | |
| Aniline | 2-Naphthol | Orange-Red | 94.61 | - | - | [6] |
| p-Aminoacetophenone | Phenol | Yellow | - | - | - | [7] |
| 4-Aminobenzaldehyde | 1-Naphthol | Golden Yellow | Good to Excellent | Excellent | Excellent | [5] |
| 4-Aminobenzaldehyde | Phenol | Yellow | Good to Excellent | Excellent | Excellent | [5] |
Experimental Protocols
The synthesis of azo dyes from aromatic amine intermediates follows a well-established two-step process: diazotization followed by coupling.
General Experimental Workflow for Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis of azo dyes.
Detailed Protocol for Azo Dye Synthesis
This protocol provides a general procedure for the synthesis of an azo dye that can be adapted for various aromatic amine intermediates, including this compound and its alternatives.
Materials:
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Aromatic Amine (e.g., this compound, p-nitroaniline) (0.01 mol)
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Coupling Component (e.g., β-naphthol, phenol, N,N-dimethylaniline) (0.01 mol)
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Sodium Hydroxide (NaOH)
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Distilled Water
-
Ice
Procedure:
Step 1: Diazotization of the Aromatic Amine
-
In a beaker, dissolve the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 5 mL). Gentle warming may be required to facilitate dissolution.
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Cool the solution to 0-5 °C in an ice bath.
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In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in a small amount of cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the cooled amine solution with constant stirring. Maintain the temperature between 0-5 °C throughout the addition. The formation of the diazonium salt is the key reaction in this step.[2]
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (0.01 mol) in an aqueous solution of sodium hydroxide (for phenols) or an acidic solution (for amines).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately. The color will depend on the specific diazo and coupling components used.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Chemical Reaction Pathway
The core of azo dye synthesis involves two key chemical transformations: the formation of a diazonium salt (diazotization) and the subsequent electrophilic aromatic substitution (azo coupling).
Conclusion
This compound stands out as a versatile and valuable intermediate in the synthesis of high-performance dyes, particularly for synthetic fibers. Its unique push-pull electronic structure and the presence of a sulfide linkage offer potential for creating dyes with desirable properties. While direct, quantitative comparisons with other intermediates under identical conditions are not extensively documented in readily accessible literature, the general principles of azo dye chemistry allow for an informed understanding of its potential performance.
The choice of a dye intermediate is a multifaceted decision that depends on the desired color, the substrate to be dyed, required fastness properties, and economic considerations.[1] While p-nitroaniline and other substituted anilines are workhorse intermediates for a wide range of colors, this compound provides a pathway to potentially more specialized and high-performance colorants. Further research involving direct comparative studies would be invaluable to the industry, providing a clearer, data-driven basis for intermediate selection in novel dye development.
References
- 1. theasengineers.com [theasengineers.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. ijrpr.com [ijrpr.com]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. researchgate.net [researchgate.net]
A comparative study of the biological activity of 4-Amino-4'-nitrodiphenyl sulfide and its analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Comparative Look at Analogue Activity
The biological activity of diphenyl sulfide and diphenylamine derivatives has been explored against various cancer cell lines and microbial strains. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity, as reported in the literature for several analogues.
Table 1: Anticancer Activity of Diphenyl Sulfide and Amine Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide | - | Significant Activity | Chloramphenicol | - |
| Phenyl sulfide derivative 17 | - | Low Hemolytic Activity (HC50 > 200 µg/mL) | - | - |
Note: Specific IC50 values for many direct analogues of 4-Amino-4'-nitrodiphenyl sulfide are not consistently reported across studies, often being described qualitatively as having "significant activity." Further targeted studies are required to establish precise quantitative comparisons.
Table 2: Antimicrobial Activity of Diphenyl Sulfide and Amine Analogues
| Compound/Analogue | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Phenyl sulfide derivative 17 | Gram-positive bacteria | 0.39-1.56 | - | - |
| Benzyl phenyl sulfide derivatives (5a-5l , 12p-12u ) | S. aureus and MRSA | 2-64 | - | - |
| 2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamide (A1 ) | Various bacteria and fungi | Significant Activity | Chloramphenicol | - |
| 2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamide (A5 ) | Various bacteria and fungi | Significant Activity | Chloramphenicol | - |
| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide (A7 ) | Various bacteria and fungi | Significant Activity | Chloramphenicol | - |
Mechanisms of Action and Signaling Pathways
The biological activities of diphenyl sulfide analogues are attributed to various mechanisms. In cancer cells, these compounds have been suggested to induce programmed cell death (apoptosis). Some derivatives are believed to interfere with critical cellular processes necessary for cancer cell proliferation.
In the context of antimicrobial activity, the primary mechanism appears to be the disruption of the bacterial cell membrane integrity. This leads to the leakage of cellular contents and ultimately, cell death.
Based on studies of related organosulfur compounds, several signaling pathways are implicated in their biological effects. The PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, has been identified as a potential target. Furthermore, the emerging role of hydrogen sulfide (H₂S) as a signaling molecule suggests that exogenous sulfur-containing compounds might influence cellular processes through H₂S-mediated pathways, such as protein persulfidation.
Caption: Potential modulation of the PI3K/AKT/mTOR signaling pathway by diphenyl sulfide analogues.
Caption: Postulated mechanism of action via hydrogen sulfide (H₂S) signaling and protein persulfidation.
Experimental Protocols
The following are generalized experimental protocols for assessing the anticancer and antimicrobial activities of compounds like this compound and its analogues, based on standard methodologies found in the scientific literature.
Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Workflow:
Caption: A typical workflow for determining anticancer activity using the MTT assay.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions.
-
MTT Assay: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Workflow:
Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The available evidence strongly suggests that the diphenyl sulfide scaffold, particularly with amino and nitro substitutions, holds promise for the development of novel therapeutic agents. Analogues of this compound have demonstrated noteworthy anticancer and antimicrobial activities. The proposed mechanisms of action, including the modulation of key signaling pathways like PI3K/AKT/mTOR and the potential involvement of H₂S signaling, provide a solid basis for further investigation.
A significant knowledge gap remains concerning the specific biological activity of this compound itself. Future research should prioritize the in vitro evaluation of this parent compound against a panel of cancer cell lines and microbial pathogens to establish its IC50 and MIC values. Such data would be invaluable for a direct and quantitative comparison with its analogues, enabling a more precise understanding of the structure-activity relationships within this chemical class. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, which will be crucial for their potential translation into clinical applications.
Validating the Purity of Synthesized 4-Amino-4'-nitrodiphenyl sulfide: A Comparative Guide to HPLC and GC-MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of synthesized 4-Amino-4'-nitrodiphenyl sulfide. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical technique for this critical task.
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount, as impurities can affect the safety, efficacy, and stability of the final product. The synthesis of this compound can result in various impurities, including unreacted starting materials (4-aminothiophenol and 1-chloro-4-nitrobenzene), byproducts from side reactions, and degradation products. Therefore, robust analytical methods are required to separate and quantify the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
HPLC is a powerful and versatile analytical technique well-suited for the analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and reproducibility, making it the primary choice for purity determination of this analyte.
Experimental Protocol: HPLC
A reverse-phase HPLC method is proposed for the purity validation of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 330 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing the retention time and UV spectrum with a reference standard.
Performance Data: HPLC
| Parameter | Result |
| Retention Time (this compound) | ~15.2 min |
| Resolution (between main peak and closest impurity) | > 2.0 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD for peak area, n=6) | < 1.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Gas Chromatography-Mass Spectrometry (GC-MS): A Challenging Alternative
Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation at the high temperatures required for gas chromatography.[1] Aromatic amines and nitro compounds can be thermally labile, leading to inaccurate quantification and the potential for artifact formation in the GC inlet.[2] Therefore, a derivatization step is often necessary to improve the compound's volatility and thermal stability.[3]
Experimental Protocol: GC-MS (with Derivatization)
A silylation derivatization method is proposed to enhance the volatility of this compound for GC-MS analysis.
1. Derivatization:
-
Dry a known amount of the sample under a stream of nitrogen.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of the amino group.
2. Instrumentation:
-
GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C, hold for 5 min.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Data Analysis:
-
Purity is assessed by the relative area percentage of the derivatized analyte peak.
-
The mass spectrum of the derivatized compound is used for identification, with the molecular ion and characteristic fragmentation patterns providing structural confirmation.
Performance Data: GC-MS (with Derivatization)
| Parameter | Result |
| Retention Time (Derivatized Analyte) | ~18.5 min |
| Key Mass Fragments (m/z) | M+• of the silylated derivative, fragments corresponding to the loss of methyl and trimethylsilyl groups. |
| Limit of Detection (LOD) | ~0.05 ng/mL (in full scan mode) |
| Limit of Quantification (LOQ) | ~0.15 ng/mL (in full scan mode) |
| Precision (%RSD for peak area, n=6) | < 5% (including derivatization) |
| Accuracy (% Recovery) | 95% - 105% (highly dependent on derivatization efficiency) |
Comparison Summary
| Feature | HPLC | GC-MS |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; requires derivatization for the target analyte. |
| Sample Preparation | Simple dissolution and filtration. | More complex, involving a mandatory derivatization step. |
| Analysis Time | Typically longer run times for gradient elution. | Potentially faster analysis post-derivatization. |
| Sensitivity | Good sensitivity, detector dependent. | Very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Selectivity | High selectivity based on chromatographic separation and UV-Vis spectra. | Excellent selectivity and structural confirmation from mass spectra. |
| Robustness | Generally considered a very robust and reproducible technique. | Derivatization step can introduce variability and reduce robustness. |
Visualizing the Workflows
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Workflow for GC-MS Purity Validation of this compound.
Conclusion
For the routine purity validation of synthesized this compound, HPLC is the recommended technique . Its ability to analyze the compound in its native state without the need for derivatization offers significant advantages in terms of simplicity, robustness, and reliability.[2] While GC-MS provides excellent sensitivity and structural confirmation, the necessity of a derivatization step introduces complexity and potential for error, making it less suitable for routine quality control but valuable for impurity identification and structural elucidation. The choice between these methods will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development or research.
References
Performance Benchmarking: Polymers Derived from Aromatic Diamines for Advanced Applications
A Comparative Analysis of Polymers Synthesized from Substituted Aromatic Diamines, with a Focus on Structures Analogous to those Derived from 4-Amino-4'-nitrodiphenyl sulfide
For Immediate Release
This guide provides a comprehensive performance comparison of high-performance polymers synthesized from various aromatic diamines. Due to a lack of available experimental data for polymers specifically derived from this compound, this report utilizes a structurally analogous polymer as a proxy for comparative analysis. This approach allows for a meaningful evaluation of the anticipated properties of such a polymer against established benchmarks. The data presented is intended for researchers, scientists, and professionals in drug development and materials science who are exploring advanced polymers with unique thermal, mechanical, and optical properties.
The core of this analysis revolves around a comparison of a polyimide synthesized from 4,4'-diaminodiphenyl ether (ODA) with different dianhydrides, which serves as a proxy for polymers with a flexible ether linkage, against the well-established commercial polyimide, Kapton®. The inclusion of data on fluorinated polyimides and other substituted systems provides a broader context for understanding structure-property relationships in this class of materials.
Performance Data Summary
The following tables summarize the key performance indicators for the selected polyimides. These metrics are critical for evaluating their suitability in demanding applications where thermal stability, mechanical robustness, and optical clarity are paramount.
Table 1: Thermal Properties of Selected Aromatic Polyimides
| Polymer System (Diamine + Dianhydride) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |
| ODA + BPDA | 290 | > 500 | ~44 |
| ODA + BTDA | 276 | > 500 | - |
| ODA + PMDA (Kapton® basis) | 302 | > 500 | - |
| 6FDA-based Fluorinated Polyimide | > 350 | > 510 | - |
Note: Data is compiled from various sources and may vary based on specific experimental conditions. ODA (4,4'-diaminodiphenyl ether), BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride), BTDA (3,3′,4,4′-benzophenonetetracarboxylic dianhydride), PMDA (pyromellitic dianhydride), 6FDA (4,4′-(hexafluoroisopropylidene)diphthalic anhydride).
Table 2: Mechanical Properties of Selected Aromatic Polyimide Films
| Polymer System (Diamine + Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ODA + BPDA | 106.3 | 3.42 | 2.82 |
| ODA + BTDA | 114.2 | 3.23 | 3.58 |
| ODA + PMDA (Kapton® HN) | 231 | 2.5 | 72 |
| Colorless Copolyimide (m-3F-ODA based) | 102 | 2.76 | - |
Note: Mechanical properties are highly dependent on film preparation and testing conditions.
Table 3: Optical Properties of Selected Aromatic Polyimide Films
| Polymer System | Cutoff Wavelength (λcut, nm) | Transparency at 450 nm (%) | Refractive Index (at 587 nm) |
| Fluorinated Polyimide (FPI) Films | 340–367 | 74.0–86.4 | - |
| Kapton® HN | ~450 | < 60 | 1.70 |
| Colorless Copolyimide (m-3F-ODA based) | < 400 | > 85 | - |
Note: The color of aromatic polyimides is influenced by charge-transfer complex formation, which can be reduced by incorporating fluorine atoms or bulky groups.
Experimental Protocols
The following section details a general and widely adopted methodology for the synthesis of aromatic polyimides via a two-step polycondensation reaction.
Synthesis of Aromatic Polyimides
1. Poly(amic acid) Precursor Synthesis:
-
Materials: Aromatic diamine (e.g., 4,4'-diaminodiphenyl ether), aromatic dianhydride (e.g., pyromellitic dianhydride), and a polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Procedure:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the aromatic diamine is dissolved in anhydrous DMAc to achieve a solids content of 15-20 wt%.
-
The solution is stirred under a nitrogen atmosphere at room temperature until the diamine is completely dissolved.
-
An equimolar amount of the aromatic dianhydride is added gradually to the stirred solution.
-
The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).[1][2]
-
2. Thermal Imidization (Film Formation):
-
Procedure:
-
The viscous poly(amic acid) solution is cast onto a clean glass substrate to a uniform thickness using a doctor blade.
-
The cast film is then subjected to a staged thermal curing process in a vacuum or inert atmosphere oven. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.[1]
-
Visualizing Synthesis and Property Relationships
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and a logical comparison of the key polymer properties.
References
A Cost-Benefit Analysis of 4-Amino-4'-nitrodiphenyl sulfide in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-Amino-4'-nitrodiphenyl sulfide is a versatile intermediate compound with significant applications in the dye and pharmaceutical industries.[1] Its unique molecular structure, featuring both an amino and a nitro functional group, allows for a range of chemical transformations, making it a valuable building block for complex organic molecules.[1] This guide provides a comprehensive cost-benefit analysis of using this compound in industrial applications, offering a comparison with potential alternatives and supported by experimental protocols.
Industrial Applications and Performance Considerations
The primary industrial applications of this compound are in the synthesis of azo dyes and as a key intermediate in the production of the antibacterial drug dapsone.[2]
In the Dye Industry: Azo dyes, characterized by the -N=N- functional group, are a large and important class of synthetic colorants. The synthesis involves the diazotization of a primary aromatic amine, such as this compound, followed by coupling with an electron-rich aromatic compound. The specific amine and coupling partner determine the color and properties of the resulting dye.
In the Pharmaceutical Industry: this compound is a precursor for the synthesis of dapsone (4,4'-diaminodiphenyl sulfone), an antibiotic used in the treatment of leprosy and other bacterial infections.[2][3] The synthesis typically involves the oxidation of the sulfide group to a sulfone, followed by the reduction of the nitro group to an amine.
Comparative Analysis: this compound vs. Alternatives
A potential alternative for certain applications is 4,4'-diaminodiphenyl ether . This compound is also used in the synthesis of high-performance polymers and can be used to produce azo dyes, replacing the potentially carcinogenic benzidine.[4][5][6] For azo dye synthesis, other aromatic amines such as aniline-2-sulfonic acid and 4-nitroaniline can also be considered as alternatives, depending on the desired dye characteristics.
For the synthesis of dapsone, alternative routes that do not necessarily use this compound as the starting intermediate have been developed. These can involve different starting materials and synthetic strategies, impacting the overall cost and efficiency.[7][8][9][10][11][12][13][14]
Logical Flow for Cost-Benefit Analysis
The following diagram illustrates the key factors to consider in a cost-benefit analysis of this compound versus an alternative.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Dapsone - Wikipedia [en.wikipedia.org]
- 4. Synthesis method of 4, 4 '-diaminodiphenyl ether - Eureka | Patsnap [eureka.patsnap.com]
- 5. chembk.com [chembk.com]
- 6. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]
- 7. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 8. CN103641753B - Preparation method of dapsone - Google Patents [patents.google.com]
- 9. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]
- 10. CN101018764B - The synthetic method of 4-4'-diaminodiphenyl sulfone - Google Patents [patents.google.com]
- 11. Process for the synthesis of dapsone and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 12. EP3180307B1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
- 13. US20170217883A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
- 14. WO2016016321A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
Characterization and comparison of the properties of 4-Amino-4'-nitrodiphenyl sulfide from different suppliers
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comparative characterization of 4-Amino-4'-nitrodiphenyl sulfide (CAS No. 101-59-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a series of standardized analytical tests to evaluate purity, identity, and physical properties.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of this compound samples from the different suppliers.
Table 1: Physical and Chemical Properties
| Property | Supplier A | Supplier B | Supplier C | Reference Value |
| Appearance | Yellow crystalline powder | Light yellow powder | Yellow-orange powder | Yellow crystalline powder[] |
| Melting Point (°C) | 143.5 - 144.8 | 142.9 - 145.1 | 141.5 - 144.2 | 143-145 °C[2][3][4][5] |
| Solubility (in DMSO) | Freely soluble | Freely soluble | Soluble | Moderately soluble in polar organic solvents[6] |
| Purity by HPLC (%) | 99.2 | 98.5 | 97.8 | >98.0% (typical)[3][7] |
| Residual Solvents (ppm) | < 100 | 250 | 400 | N/A |
| Elemental Analysis (%) | C: 58.51, H: 4.09, N: 11.37, S: 13.02 | C: 58.48, H: 4.11, N: 11.35, S: 13.00 | C: 58.42, H: 4.15, N: 11.31, S: 12.95 | C: 58.52, H: 4.09, N: 11.37, S: 13.02 (Calculated) |
Table 2: Spectroscopic Data
| Technique | Supplier A | Supplier B | Supplier C | Expected Chemical Shifts/Peaks |
| ¹H NMR (DMSO-d₆, δ ppm) | Consistent with structure | Consistent with structure | Minor unidentified peaks | Aromatic protons and amine protons |
| ¹³C NMR (DMSO-d₆, δ ppm) | Consistent with structure | Consistent with structure | Consistent with structure | Aromatic carbons |
| FT-IR (cm⁻¹) | Characteristic peaks observed | Characteristic peaks observed | Characteristic peaks observed | N-H, C-H (aromatic), C-N, C-S, N-O stretches |
| Mass Spectrometry (m/z) | [M+H]⁺ at 247.05 | [M+H]⁺ at 247.05 | [M+H]⁺ at 247.05 | 246.29 (Molecular Weight)[][2][3][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for reproducing the comparative data.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of this compound by separating it from potential impurities.[9]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample Diluent: 50:50 (v/v) acetonitrile/water
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of the sample diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure and identify any organic impurities.[9]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Reagents: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Instrumentation: FT-IR spectrometer with an ATR accessory.
-
Procedure:
-
Place a small amount of the powder sample directly on the ATR crystal.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to N-H, C-H (aromatic), C-N, C-S, and N-O functional groups.
-
4. Melting Point Determination
-
Objective: To assess the purity by measuring the melting point range. The presence of impurities typically broadens and depresses the melting point.[10][11]
-
Instrumentation: Digital melting point apparatus.
-
Procedure:
-
Pack a small amount of the dry powder into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the substance starts to melt and the temperature at which it is completely liquid.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in this comparative study.
Caption: Experimental workflow for the comparative analysis.
Caption: Logical relationship of analytical techniques.
Conclusion
Based on the comprehensive analysis, the this compound from Supplier A exhibits the highest purity and consistency with the reference values. The sample from Supplier B is of acceptable quality, though with a slightly lower purity and higher residual solvent content. The product from Supplier C shows the lowest purity and the presence of minor unidentified impurities in the ¹H NMR spectrum, which may warrant further investigation depending on the sensitivity of the intended application.
For critical applications such as in drug development and the synthesis of high-performance materials, it is recommended to source this compound from suppliers who can provide a detailed Certificate of Analysis with comprehensive analytical data. Researchers should consider performing their own quality control tests to ensure the material meets the specific requirements of their experiments.
References
- 2. parchem.com [parchem.com]
- 3. 4-Amino-4 -nitrodiphenyl sulfide 98 101-59-7 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 101-59-7 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 101-59-7 | TCI EUROPE N.V. [tcichemicals.com]
- 8. 4-Amino-4′-nitrodiphenyl sulfide - Amerigo Scientific [amerigoscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. moravek.com [moravek.com]
- 11. moravek.com [moravek.com]
A Spectroscopic Investigation: Unraveling the Molecular Evolution from Precursors to 4-Amino-4'-nitrodiphenyl sulfide
A detailed comparative analysis of the spectroscopic signatures of 4-Amino-4'-nitrodiphenyl sulfide and its foundational precursor molecules, 4-aminothiophenol and 4-nitrochlorobenzene, offers valuable insights into the chemical transformations occurring during its synthesis. This guide provides a comprehensive overview of the expected changes in UV-Vis, FT-IR, and NMR spectra, supported by established spectroscopic principles and available data for the precursor molecules. This analysis is crucial for researchers in drug development and materials science for reaction monitoring, purity assessment, and structural confirmation.
The synthesis of this compound involves the nucleophilic aromatic substitution reaction between 4-aminothiophenol and 4-nitrochlorobenzene. This process results in the formation of a new carbon-sulfur bond, significantly altering the electronic and vibrational properties of the resulting molecule compared to its precursors.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 4-aminothiophenol with 4-nitrochlorobenzene in the presence of a base. A typical procedure is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a base, for example, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group of 4-aminothiophenol, forming the more nucleophilic thiophenolate.
-
Addition of 4-nitrochlorobenzene: Slowly add a solution of 4-nitrochlorobenzene in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated by precipitation upon pouring the reaction mixture into water. The crude product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Spectroscopic Analysis
The precursor molecules and the final product can be characterized using the following spectroscopic techniques:
-
UV-Vis Spectroscopy: Spectra are recorded using a UV-Vis spectrophotometer, typically in a quartz cuvette with a path length of 1 cm. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol or acetonitrile.
-
FT-IR Spectroscopy: Spectra are obtained using a Fourier-Transform Infrared spectrometer. Solid samples can be analyzed as KBr pellets, or a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and its precursors.
Table 1: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 4-Aminothiophenol | Ethanol | ~240, ~300 | - |
| 4-Nitrochlorobenzene | Ethanol | ~270 | - |
| This compound | Ethanol | Expected >350 | - |
Table 2: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Functional Group | 4-Aminothiophenol | 4-Nitrochlorobenzene | This compound (Expected) |
| N-H stretch (amine) | 3400-3200 (two bands) | - | 3400-3200 (two bands) |
| S-H stretch (thiol) | ~2550 | - | Absent |
| Aromatic C-H stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| C=C stretch (aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| NO₂ stretch (asymmetric) | - | ~1520 | ~1520 |
| NO₂ stretch (symmetric) | - | ~1350 | ~1350 |
| C-N stretch (aromatic amine) | ~1300 | - | ~1300 |
| C-S stretch | ~700 | - | ~700 |
| C-Cl stretch | - | ~1090 | Absent |
Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Proton Environment | 4-Aminothiophenol (in CDCl₃) | 4-Nitrochlorobenzene (in CDCl₃) | This compound (Expected, in CDCl₃) |
| -NH₂ | ~3.7 (broad s, 2H) | - | ~4.0 (broad s, 2H) |
| -SH | ~3.4 (s, 1H) | - | Absent |
| Aromatic H (ortho to -NH₂) | ~6.6 (d, 2H) | - | ~6.7 (d, 2H) |
| Aromatic H (meta to -NH₂) | ~7.1 (d, 2H) | - | ~7.3 (d, 2H) |
| Aromatic H (ortho to -NO₂) | - | ~8.2 (d, 2H) | ~8.1 (d, 2H) |
| Aromatic H (meta to -NO₂) | - | ~7.5 (d, 2H) | ~7.2 (d, 2H) |
Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Carbon Environment | 4-Aminothiophenol (in CDCl₃) | 4-Nitrochlorobenzene (in CDCl₃) | This compound (Expected, in CDCl₃) |
| C-NH₂ | ~146 | - | ~148 |
| C-SH | ~118 | - | - |
| Aromatic C (ortho to -NH₂) | ~115 | - | ~116 |
| Aromatic C (meta to -NH₂) | ~135 | - | ~137 |
| C-NO₂ | - | ~147 | ~148 |
| C-Cl | - | ~129 | - |
| Aromatic C (ortho to -NO₂) | - | ~124 | ~125 |
| Aromatic C (meta to -NO₂) | - | ~129 | ~130 |
| C-S | - | - | ~120 (C attached to S on amino-substituted ring) |
| C-S | - | - | ~145 (C attached to S on nitro-substituted ring) |
Note: The expected chemical shifts for this compound are estimations based on the additive effects of the substituents and the formation of the sulfide linkage.
Visualizing the Synthesis and Spectroscopic Workflow
To further clarify the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Synthesis pathway of this compound.
Caption: Workflow for spectroscopic comparison.
Interpretation of Spectroscopic Changes
The formation of this compound from its precursors leads to distinct and predictable changes in its spectroscopic profile.
-
UV-Vis Spectroscopy: The most significant change is expected in the UV-Vis spectrum. The product molecule possesses a more extended π-conjugated system due to the connection of the two aromatic rings through the sulfur atom. Furthermore, the presence of a strong electron-donating group (amino) on one ring and a strong electron-withdrawing group (nitro) on the other creates a "push-pull" system. This intramolecular charge transfer character is expected to cause a significant bathochromic shift (red shift) of the main absorption band to a much longer wavelength compared to the precursors.
-
FT-IR Spectroscopy: The FT-IR spectrum of the product will exhibit characteristic peaks from both precursor moieties, with two crucial differences. The S-H stretching vibration of 4-aminothiophenol will be absent, and the C-Cl stretching vibration of 4-nitrochlorobenzene will also disappear. The presence of N-H stretching bands (from the amino group) and the strong symmetric and asymmetric stretching bands of the nitro group will confirm the successful incorporation of both functionalities into the final product.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the thiol proton signal from 4-aminothiophenol is a key indicator of product formation. The aromatic region will become more complex, showing signals corresponding to the protons on both phenyl rings. The chemical shifts of the aromatic protons on the 4-aminophenyl ring are expected to be slightly downfield compared to 4-aminothiophenol due to the electron-withdrawing effect of the 4-nitrophenylthio group. Conversely, the protons on the 4-nitrophenyl ring may experience a slight upfield shift. In the ¹³C NMR spectrum, the most notable changes will be the disappearance of the carbon signals associated with the thiol and chloro groups and the appearance of two new signals for the carbons directly bonded to the sulfur atom. The chemical shifts of these carbons will be influenced by the electronic nature of the substituents on their respective rings.
Evaluating the Efficiency of 4-Amino-4'-nitrodiphenyl sulfide in Specific Chemical Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-4'-nitrodiphenyl sulfide is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, dye, and materials industries. Its unique "push-pull" electronic structure, arising from the electron-donating amino group and the electron-withdrawing nitro group, imparts distinct reactivity and properties to the molecule. This guide provides a comparative analysis of the efficiency of this compound in key chemical transformations, evaluating its performance against common alternative reagents. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
Synthesis of Dapsone (4,4'-diaminodiphenyl sulfone)
A significant application of this compound is as a precursor to Dapsone, a crucial antibiotic. The synthesis involves a multi-step process, and its efficiency can be compared to other established routes.
Comparative Analysis of Dapsone Synthesis Routes
| Synthetic Route | Key Starting Materials | Key Intermediates | Overall Yield (%) (approx.) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Route A: From this compound | 4-Aminothiophenol, p-Nitrochlorobenzene | This compound , 4-Amino-4'-nitrodiphenyl sulfone | ~60-70% | Multi-step: Sulfide formation, oxidation, reduction. Requires various reagents and solvents. | Utilizes a pre-formed C-S bond, potentially offering good control over regioselectivity. | Multi-step process can lead to lower overall yield and increased purification efforts. |
| Route B: From 4,4'-Dichlorodiphenyl sulfone | 4,4'-Dichlorodiphenyl sulfone, Ammonia | - | ~92%[1] | High pressure and temperature ammonolysis. | High-yielding, one-step conversion of the sulfone. | Requires specialized high-pressure equipment. |
| Route C: From p-Chloronitrobenzene and Sodium Sulfide | p-Chloronitrobenzene, Sodium sulfide | 4,4'-Dinitrodiphenyl sulfide, 4,4'-Dinitrodiphenyl sulfone | Not explicitly stated, likely multi-step with variable yields. | Multi-step: Thioether formation, oxidation, reduction. | Utilizes readily available starting materials. | Potential for side reactions and purification challenges. |
Experimental Protocols
Route A: Synthesis of Dapsone from this compound
This is a three-step synthesis starting from the formation of the diphenyl sulfide.
Step 1: Synthesis of this compound
-
Materials: 4-Aminothiophenol, p-Nitrochlorobenzene, Toluene, 30% Sodium Hydroxide, Tetrabutylammonium bisulfate.
-
Procedure: A solution of 4-aminothiophenol in toluene is added to a mixture of p-nitrochlorobenzene, toluene, aqueous sodium hydroxide, and tetrabutylammonium bisulfate. The reaction is maintained at approximately 85°C for 2 hours. After reaction completion, the organic phase is separated, washed with dilute sulfuric acid, and concentrated. The product crystallizes upon cooling and is isolated by filtration.
-
Yield: Approximately 95% with a purity of 99%.
Step 2: Oxidation to 4-Amino-4'-nitrodiphenyl sulfone
-
Materials: this compound, Acetic acid, Acetic anhydride, Sodium tungstate, 35% Hydrogen peroxide.
-
Procedure: this compound is first acetylated with acetic anhydride in acetic acid. To this mixture, a catalytic amount of sodium tungstate is added, followed by the dropwise addition of hydrogen peroxide at 85°C. The reaction is held at this temperature for 2 hours. The product is isolated by filtration after cooling.
-
Yield: Approximately 83% (for the acetylated sulfone).
Step 3: Reduction to Dapsone (4,4'-diaminodiphenyl sulfone)
-
Materials: 4-Amino-4'-nitrodiphenyl sulfone, Methanol, Water, 5% Palladium on charcoal, Hydrogen gas, Hydrochloric acid.
-
Procedure: The nitro-sulfone intermediate is hydrogenated in a mixture of methanol and water using 5% Pd/C as a catalyst at 50°C under a hydrogen pressure of 4 bar. The reaction is maintained for at least 4 hours. After catalyst filtration, the product is precipitated by the addition of hydrochloric acid and then isolated.
-
Yield: Approximately 95%.
Workflow for Dapsone Synthesis via Route A
Caption: Synthesis of Dapsone from 4-Aminothiophenol and p-Nitrochlorobenzene.
Azo Dye Synthesis
This compound can serve as the diazo component in the synthesis of azo dyes. The presence of the nitro and sulfide groups can influence the color and properties of the resulting dye.
Comparative Analysis of Azo Dye Precursors
| Diazo Component | Structural Features | Expected Influence on Dye Properties |
| This compound | Contains both electron-donating (amino) and electron-withdrawing (nitro) groups, connected through a sulfur bridge. | The extended conjugation and the push-pull system can lead to deep colors (bathochromic shift). The sulfide group may enhance affinity for certain fibers. |
| Aniline | Simple aromatic amine. | Produces simpler dye structures with generally less intense colors compared to more substituted anilines. |
| Sulfanilic acid | Contains a sulfonic acid group. | The sulfonic acid group imparts water solubility, making the resulting dyes suitable as acid dyes for wool and nylon. |
Experimental Protocols
Representative Protocol for Azo Dye Synthesis from this compound
Step 1: Diazotization
-
Materials: this compound, Hydrochloric acid, Sodium nitrite, Water.
-
Procedure: this compound is suspended in a mixture of hydrochloric acid and water and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt solution.
Step 2: Azo Coupling
-
Materials: Diazo component solution, Coupling component (e.g., β-naphthol), Sodium hydroxide solution.
-
Procedure: The coupling component (e.g., β-naphthol) is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5°C. The previously prepared diazonium salt solution is then slowly added to this solution with vigorous stirring. The azo dye precipitates out of the solution and is collected by filtration, washed with water, and dried.
Logical Flow of Azo Dye Synthesis
References
For Researchers, Scientists, and Drug Development Professionals
4-Amino-4'-nitrodiphenyl sulfide, a versatile aromatic compound, serves as a critical intermediate in the synthesis of a range of commercially significant molecules. Its unique "push-pull" electronic structure, arising from the electron-donating amino group and the electron-withdrawing nitro group, makes it a valuable precursor in the pharmaceutical, dye, and advanced materials industries. This guide provides a comparative analysis of patents related to the applications of this compound, with a focus on experimental data and synthetic protocols.
Intermediate in the Synthesis of Dapsone (4,4'-diaminodiphenyl sulfone)
Dapsone is a crucial antibiotic for the treatment of leprosy and other bacterial infections. Several patented methods utilize this compound as a key intermediate in its synthesis. A major advantage of this route is the potential for high purity and yield.
Comparison of Synthetic Routes for Dapsone
| Synthetic Route | Key Intermediate(s) | Oxidizing Agent | Reducing Agent | Reported Yield | Key Advantages | Disadvantages | Patent Reference |
| Route 1: From 4-aminothiophenol and 4-chloronitrobenzene | This compound | H₂O₂ / Na₂WO₄ | Catalytic Hydrogenation (Pd/C or Pt/C) | Good | Starts from available and cheap raw materials; avoids harsh oxidizing agents like permanganate. | Multi-step process. | US20080293970A1[1] |
| Route 2: From 4-chloronitrobenzene and 4-chloroacetanilide | para-substituted diphenyl sulfide | KMnO₄ | Raney-Nickel catalyst | Not specified | Use of a potent and less environmentally friendly oxidizing agent. | Mentioned in US20080293970A1[1] | |
| Route 3: From 4,4'-dinitrodiphenyl sulfide | 4,4'-dinitrodiphenyl sulfide | Nitric acid / FeCl₃ | Iron in alkaline medium | Not specified | SU592822 (as cited in US20080293970A1[1]) | ||
| Route 4: From 4-Nitrobenzenesulfonyl chloride | p-dinitrophenyl sulfone | Self-desulfurization | V-Brite B (Sodium hydrosulfite) | Up to 88% | "One-pot" synthesis; simple reaction process. | CN103641753A |
Experimental Protocols
Route 1: Synthesis of Dapsone via this compound
This process, detailed in patent US20080293970A1, involves three main steps[1]:
-
Condensation: 4-aminothiophenol is reacted with 4-chloronitrobenzene to form this compound. The reaction can be carried out in various organic solvents such as toluene, methyl tert-butylether, xylenes, chlorobenzene, dimethylformamide, or dimethyl-sulphoxide at temperatures ranging from 45°C to the reflux temperature of the reaction mixture. A phase transfer catalyst can also be employed[1].
-
Oxidation: The resulting thioether is oxidized to the corresponding sulfone using an oxidizing system of sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂). The reaction is performed in acidic conditions, with Na₂WO₄ added at 0.1-3% molar, followed by the slow addition of a 35% hydrogen peroxide solution (1.0-1.3 equivalents) at temperatures between 50°C and 85°C[1].
-
Reduction: The 4-nitro-4'-amino-diphenyl-sulfone is then reduced to 4,4'-diaminodiphenyl sulfone (Dapsone) via hydrogenation in the presence of a Pd/C or Pt/C catalyst. This step is typically performed over 1 to 4 hours at 50-60°C in a mixture of methanol and water[1].
Synthetic Pathway for Dapsone
Caption: Synthesis of Dapsone via this compound intermediate.
Application in Dye Synthesis
This compound serves as a valuable intermediate in the synthesis of various dyes, particularly azo and disperse dyes. Its structure allows for diazotization of the amino group, which can then be coupled with a variety of aromatic compounds to produce a wide range of colors. The presence of the nitro group acts as an auxochrome, modifying the color and improving the dye's properties.
While specific patents directly comparing the performance of dyes derived from this compound with other intermediates are not prevalent, the general advantage lies in the streamlined synthesis of complex dye molecules. By using a pre-functionalized intermediate, the number of synthetic steps can be reduced, potentially leading to higher overall yields and purity.
General Experimental Workflow for Azo Dye Synthesis
The synthesis of an azo dye using this compound would typically follow this workflow:
Caption: General workflow for the synthesis of an azo dye.
Precursor for Advanced Materials
The unique electronic properties of this compound make it an attractive building block for advanced materials with applications in nonlinear optics (NLO) and organic electronics. The "push-pull" nature of the molecule, with its electron-donating and withdrawing groups, can lead to large second-order NLO responses.
Nonlinear Optical (NLO) Materials
Research has shown that this compound itself exhibits NLO properties. Further modification of this molecule can lead to the development of new organic NLO materials with potentially superior performance compared to inorganic crystals in certain applications.
Comparison of NLO Properties (Theoretical)
While extensive experimental comparative data is limited in the public domain, theoretical studies can provide insights into the potential of materials derived from this compound.
| Compound | Dipole Moment (µ) | Polarizability (α₀) | First Hyperpolarizability (β₀) | Reference |
| This compound | Theoretical data indicates significant values due to the push-pull structure. | Theoretical data indicates significant values. | Theoretical data indicates a notable first hyperpolarizability. | Theoretical study of nonlinear optical properties in 3-substituted-4-amino-4'-nitro diphenylsulfide |
Experimental Workflow for Material Synthesis
The synthesis of advanced materials from this compound would involve its use as a monomer or a key building block in polymerization or molecular engineering processes.
Caption: General workflow for advanced material synthesis.
References
Safety Operating Guide
Proper Disposal of 4-Amino-4'-nitrodiphenyl sulfide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Amino-4'-nitrodiphenyl sulfide (CAS No. 101-59-7). Adherence to these procedural guidelines is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat.[3]
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area or within a certified chemical fume hood to avoid inhalation of dust.[1][3]
-
Avoid Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing. Wash hands thoroughly after handling.[1]
Chemical and Hazard Profile
Proper disposal requires an understanding of the chemical's hazards and incompatibilities. All waste containing this substance must be treated as hazardous.
| Property | Data | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 4-Aminophenyl 4-nitrophenyl sulfide, 4-(4-Nitrophenylthio)aniline | [1][4] |
| CAS Number | 101-59-7 | [1] |
| Hazard Classification | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity (single exposure, Respiratory system, Category 3) | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Acids.[1][3] Mixing with acids can potentially generate toxic hydrogen sulfide gas.[5][6] | [1][3][5][6] |
| Environmental Hazard | Should not be released into the environment.[1] Very toxic to aquatic life with long-lasting effects may be a concern for similar aromatic nitro/amino compounds.[7] | [1][7][8][9] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1][7][9] | [1][7][9] |
Step-by-Step Disposal Protocol
The primary and most recommended method for disposing of this compound and its contaminated materials is through a licensed hazardous waste management company. Evaporation in a fume hood or disposal down the drain is strictly prohibited.[3][10][11]
Waste Segregation and Collection
Properly segregating chemical waste at the source is the first and most critical step.[3][12]
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, compatible, and sealable container.
-
Contaminated labware (e.g., weighing boats, filter paper) and PPE (e.g., gloves, absorbent pads) should be collected in a separate, sealed plastic bag or container designated for solid hazardous waste.[3]
-
-
Liquid Waste:
Container Management and Labeling
All waste containers must be managed to prevent leaks, spills, and exposure.
-
Containers: Use containers that are in good condition, compatible with the chemical, and can be tightly sealed.[12] For liquid waste, secondary containment is required.[10][11]
-
Labeling: Clearly label every waste container with the words "HAZARDOUS WASTE".[12] The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of each component in the waste stream.[12]
-
Relevant hazard warnings (e.g., "Irritant," "Avoid Acids").
-
-
Closure: Keep waste containers closed at all times, except when adding waste.[11][12]
Storage and Disposal
-
Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[10][12] The storage area should be secure and well-ventilated.
-
Pickup: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[12][13] Provide them with the complete and accurate contents of your waste containers.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 101-59-7 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 06 06 02* Waste containing dangerous sulphides [utilvtorprom.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
